Methylatropine bromide
Description
Structure
3D Structure of Parent
Propriétés
Numéro CAS |
2870-71-5 |
|---|---|
Formule moléculaire |
C18H26BrNO3 |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate bromide |
InChI |
InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17?; |
Clé InChI |
XMLNCADGRIEXPK-ZNHDNBJUSA-M |
SMILES isomérique |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
SMILES canonique |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Apparence |
Solid powder |
Autres numéros CAS |
2870-71-5 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
31610-87-4 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Methylatropine Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylatropine bromide is a synthetically derived quaternary ammonium (B1175870) salt of atropine, a tropane (B1204802) alkaloid. It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its distinct chemical structure, characterized by a permanently charged nitrogen atom, renders it highly polar and less lipid-soluble. This property significantly restricts its passage across the blood-brain barrier, leading to a pharmacological profile dominated by peripheral rather than central nervous system effects. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its interaction with muscarinic receptors, the downstream signaling consequences, and the experimental methodologies used for its characterization.
Molecular Mechanism of Action
The primary mechanism of action of this compound is the competitive blockade of muscarinic acetylcholine receptors (mAChRs). As a competitive antagonist, this compound binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine (ACh), on the mAChRs. By occupying these receptors without activating them, it prevents ACh from binding and initiating downstream signaling cascades. This antagonism effectively inhibits the physiological responses mediated by the parasympathetic nervous system.
Muscarinic Receptor Subtypes and Signaling Pathways
There are five genetically distinct subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The blockade of these receptors by this compound leads to the inhibition of their respective signaling pathways:
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 G-proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound's antagonism at these receptors inhibits this cascade, leading to a reduction in intracellular calcium mobilization and PKC activation.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o G-proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs). By blocking M2 and M4 receptors, this compound prevents the inhibition of adenylyl cyclase and the activation of GIRKs.
The following diagram illustrates the antagonistic action of this compound on the primary signaling pathways of muscarinic receptors.
Caption: Antagonism of Muscarinic Receptor Signaling by this compound.
Quantitative Analysis of Receptor Interaction
| Parameter | Value | Species/System | Assay Type | Reference |
| IC50 | <0.1 nM | Porcine Brain Membranes | Radioligand Binding Assay | [1] |
| IC50 (hM1) | 6 nM | CHO cells expressing human M1 receptor | Functional Antagonist Assay (Calcium Mobilization) | [2] |
| ED50 | 5.5 µg/kg | Rat | Reduction of Acetylcholine-induced Hypotension | [1] |
-
IC50 (Inhibitory Concentration 50): The concentration of an antagonist that inhibits 50% of the specific binding of a radioligand in a competition binding assay or 50% of the maximal response in a functional assay. A lower IC50 value indicates higher potency.
-
ED50 (Effective Dose 50): The dose of a drug that produces 50% of its maximal effect in vivo.
The parent compound of this compound, atropine, is known to be a non-selective muscarinic antagonist with similar affinity for all five receptor subtypes. It is plausible that this compound shares this characteristic of non-selectivity or low selectivity.
Experimental Protocols
The characterization of this compound's mechanism of action relies on established experimental protocols, primarily radioligand binding assays and functional assays such as calcium mobilization assays.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for muscarinic receptors.
Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to muscarinic receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells (e.g., Chinese Hamster Ovary - CHO-K1 cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., atropine) to determine non-specific binding.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Competition Binding Assay.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a muscarinic agonist.
Objective: To determine the functional potency of this compound as an antagonist at Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Cells: A cell line (e.g., CHO-K1) stably expressing a Gq-coupled human muscarinic receptor subtype (e.g., hM1).
-
Calcium-sensitive Fluorescent Dye: A dye such as Fluo-4 AM that increases in fluorescence upon binding to calcium.
-
Muscarinic Agonist: A known agonist for the expressed receptor, such as carbachol (B1668302) or acetylcholine.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).
-
Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence intensity in a multi-well plate format.
Methodology:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere and grow.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for a specific period.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the muscarinic agonist to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity upon agonist addition reflects the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.
Caption: Workflow for a Calcium Mobilization Functional Assay.
Structure-Activity Relationship and Pharmacokinetics
The quaternary ammonium structure of this compound is central to its pharmacological profile. The permanent positive charge on the nitrogen atom significantly increases its hydrophilicity and reduces its ability to diffuse across lipid membranes, most notably the blood-brain barrier. This structural feature is the primary reason for its peripherally restricted action.
Caption: Relationship between the Chemical Structure and Pharmacological Action of this compound.
Due to its high polarity, the oral absorption of this compound is generally poor and variable. Following administration, it is distributed primarily to peripheral tissues, with minimal penetration into the central nervous system. Information regarding its metabolism and excretion pathways is limited in publicly available literature, but as a quaternary ammonium compound, it is expected to be primarily eliminated via renal and fecal routes.
Conclusion
This compound is a potent, peripherally acting competitive antagonist of muscarinic acetylcholine receptors. Its mechanism of action is centered on the blockade of all five muscarinic receptor subtypes, thereby inhibiting parasympathetic signaling. The presence of a quaternary ammonium group in its chemical structure is a key determinant of its pharmacological profile, conferring high polarity and limiting its access to the central nervous system. While comprehensive data on its receptor subtype selectivity are not extensively documented, its high potency is well-established through in vitro and in vivo studies. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other muscarinic receptor antagonists. This in-depth understanding is crucial for its application in research and for the development of novel therapeutics targeting the muscarinic cholinergic system.
References
The History and Discovery of Methylatropine Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylatropine (B1217387) bromide, a quaternary ammonium (B1175870) derivative of atropine (B194438), has a long history in pharmacology as a peripherally acting muscarinic antagonist. Its discovery over a century ago marked a significant advancement in the development of anticholinergic agents with reduced central nervous system side effects. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and pharmacological properties of methylatropine bromide. Detailed experimental protocols, quantitative data on its biological activity, and an overview of its mechanism of action, including relevant signaling pathways, are presented to serve as a comprehensive resource for researchers and drug development professionals.
History and Discovery
This compound, originally marketed under the brand name Eumydrin, was introduced by the Bayer Company in 1902.[1][2] It was developed as a quaternary ammonium salt of atropine, a naturally occurring belladonna alkaloid. The primary motivation for its synthesis was to create a peripherally selective antimuscarinic agent. Due to its charged quaternary ammonium structure, this compound has a reduced ability to cross the blood-brain barrier compared to its tertiary amine precursor, atropine.[1][2]
This property made it a valuable therapeutic agent for conditions requiring the blockade of peripheral muscarinic receptors without inducing the central side effects associated with atropine, such as drowsiness, confusion, and hallucinations. Its initial clinical applications included use as a myriatic for ophthalmic examinations to dilate the pupil and for the treatment of pyloric spasm in infants.[1][2] The blocking potency of methylatropine at neuromuscular and ganglionic synapses is approximately 10-20 times higher than that of atropine.[2]
The synthesis of this compound relies on the quaternization of atropine with methyl bromide.[3] However, due to environmental concerns, the production of methyl bromide, a key starting material, was significantly curtailed in the United States in 2005, leading to a reduction in the availability of this compound.[3]
Synthesis and Purification
Experimental Protocol: Synthesis of this compound
Materials:
-
Atropine
-
Methyl bromide (or a suitable methylating agent)
-
Anhydrous acetone (B3395972) (or another suitable aprotic solvent)
-
Reaction vessel (e.g., a sealed tube or a three-necked flask equipped with a condenser and a gas inlet)
-
Stirring apparatus
-
Heating apparatus (e.g., heating mantle or oil bath)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying apparatus (e.g., vacuum oven)
Procedure:
-
Dissolution: Dissolve a known quantity of atropine in a minimal amount of anhydrous acetone in the reaction vessel.
-
Reaction: Introduce methyl bromide gas into the solution or add a molar excess of liquid methyl bromide. The reaction is typically carried out under anhydrous conditions to prevent side reactions.
-
Heating and Stirring: The reaction mixture is stirred and may be gently heated to facilitate the quaternization reaction. Reaction times and temperatures can vary but are typically in the range of several hours at a moderately elevated temperature.
-
Precipitation: As the reaction proceeds, the quaternary ammonium salt, this compound, which is less soluble in the nonpolar solvent, will precipitate out of the solution.
-
Isolation: After the reaction is complete, the mixture is cooled, and the precipitated solid is collected by filtration.
-
Washing: The collected solid is washed with a small amount of cold, anhydrous acetone to remove any unreacted starting materials and impurities.
-
Drying: The purified this compound is dried under vacuum to remove any residual solvent.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethanol (B145695) and an anti-solvent like acetone or diethyl ether)
-
Heating apparatus with a temperature controller
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Solvent Selection: Identify a suitable solvent in which this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. A common technique is to use a solvent pair, where the compound is soluble in one solvent (e.g., ethanol) and insoluble in the other (the anti-solvent, e.g., acetone).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol) to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution can be filtered to remove them.
-
Crystallization: Gradually add the anti-solvent to the hot solution until turbidity is observed. Then, allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:
-
Melting Point Determination: A sharp melting point is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Pharmacological Properties
This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its pharmacological effects are primarily due to the blockade of these receptors in the peripheral nervous system.
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of this compound. It is important to note that a complete set of binding affinities (Ki values) for all five human muscarinic receptor subtypes (M1-M5) is not consistently reported in the literature.
| Parameter | Value | Species/System | Reference |
| IC50 (M1 Receptor Antagonism) | 6 nM | Human M1 receptor expressed in CHO cells | [3] |
| IC50 (Radioligand Binding) | < 0.1 nM | Porcine brain membranes | [4] |
| ED50 (Reduction of ACh-induced hypotension) | 5.5 µg/kg | Rats (intravenous) | [4] |
Pharmacokinetics (ADME)
Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) for this compound is limited in the publicly available literature. However, its quaternary ammonium structure is the primary determinant of its pharmacokinetic profile.
-
Absorption: Due to its high polarity, oral absorption of this compound is generally poor. It is typically administered parenterally for systemic effects.
-
Distribution: The charged nature of the molecule significantly limits its ability to cross the blood-brain barrier, leading to its peripheral selectivity.[1][2]
-
Metabolism and Excretion: The metabolic fate and excretion pathways of this compound have not been extensively characterized in publicly accessible studies.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.
The antagonism of these receptors by this compound leads to the inhibition of their downstream signaling pathways.
-
M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The blockade of these receptors by this compound inhibits these signaling events.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs). This compound's antagonism of these receptors prevents these inhibitory effects.
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.
Conclusion
This compound holds a significant place in the history of pharmacology as an early example of rational drug design to improve the therapeutic index of a natural product. Its discovery and development provided a valuable clinical tool for achieving peripheral anticholinergic effects with minimized central nervous system involvement. While the availability of newer, more selective muscarinic antagonists has evolved, the study of this compound continues to offer insights into the structure-activity relationships of antimuscarinic agents. This technical guide has provided a comprehensive overview of its history, synthesis, and pharmacology, intended to be a valuable resource for the scientific community. Further research to fully characterize its binding profile across all muscarinic receptor subtypes and to elucidate its complete pharmacokinetic profile would be beneficial.
References
A Comprehensive Technical Guide to the Chemical and Physical Properties of Methylatropine Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical, physical, and pharmacological properties of Methylatropine bromide (CAS 2870-71-5). The information is presented to support research, development, and quality control activities involving this compound.
Chemical and Physical Properties
This compound is a quaternary ammonium (B1175870) salt of atropine.[1][] Its permanent positive charge significantly influences its physical properties, particularly its solubility and membrane permeability.[3] Unlike its parent compound, atropine, its quaternary structure limits its ability to cross the blood-brain barrier, making it a peripherally acting muscarinic antagonist.
Quantitative Physicochemical Data
The key quantitative properties of this compound are summarized in the tables below.
Table 1: Chemical Identity
| Property | Value | Source |
| IUPAC Name | [(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide | [4] |
| CAS Number | 2870-71-5 | [][5][6] |
| Molecular Formula | C₁₈H₂₆BrNO₃ | [1][] |
| Molecular Weight | 384.31 g/mol | [1][][6] |
| Synonyms | Atropine methyl bromide, Atropine methobromide | [4] |
Table 2: Physical and Pharmacological Properties
| Property | Value | Conditions / Notes | Source |
| Appearance | White to Off-white Solid / Crystalline Powder | --- | [1][] |
| Melting Point | 222 - 223 °C | --- | [] |
| Water Solubility | 10 mg/mL | --- | [5] |
| Other Solubilities | Readily soluble in alcohol; Insoluble in ether. | --- | [7] |
| pKa | Not Applicable | As a quaternary ammonium salt, it is permanently charged and its state is independent of pH. | [3] |
| LogP | Not Applicable | The permanent charge makes the compound highly hydrophilic, rendering the octanol-water partition coefficient an unsuitable descriptor. | [8][9] |
| IC₅₀ | < 0.1 nM | Radioligand binding assay against muscarinic acetylcholine (B1216132) receptors (mAChR). | [5] |
Mechanism of Action: Muscarinic Antagonism
This compound functions as a potent competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][] It non-selectively blocks all subtypes of muscarinic receptors (M1-M5). In peripheral tissues, many of the effects of acetylcholine (ACh), such as smooth muscle contraction and glandular secretion, are mediated by the M3 receptor subtype. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway.
By binding to the M3 receptor, this compound prevents ACh from initiating the downstream signaling cascade. This blockade inhibits the activation of Phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). The absence of IP₃ prevents the release of calcium (Ca²⁺) from intracellular stores, leading to the relaxation of smooth muscle and a reduction in secretions.
Experimental Protocols
The following sections detail standardized methodologies for determining key physical properties of this compound.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of a solid crystalline substance using a digital melting point apparatus. The melting range is a key indicator of purity.
Principle: A small, finely powdered sample is heated at a controlled rate. The temperature at which the substance begins to melt (first appearance of liquid) and the temperature at which it becomes completely liquid are recorded to define the melting range. Pure substances typically exhibit a sharp melting range (0.5-1.0°C).
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, for instance by drying in a vacuum desiccator over a drying agent.
-
Place a small amount of the sample on a clean, dry surface (e.g., a watch glass).
-
Thoroughly crush the crystalline solid into a fine powder using a spatula or mortar and pestle.
-
-
Capillary Tube Loading:
-
Take a glass capillary tube (sealed at one end).
-
Press the open end of the tube into the powdered sample until a small amount of solid enters the tube.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.
-
To achieve tight packing, drop the capillary tube, sealed-end down, several times through a long, narrow glass tube (approx. 1 meter) onto the benchtop.
-
The final packed sample height should be between 2-3 mm.
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Test (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/minute) to quickly determine an approximate melting temperature.
-
Accurate Measurement: Allow the apparatus to cool to at least 15-20°C below the approximate melting point found.
-
Prepare a new capillary tube with the sample.
-
Set the start temperature to ~15°C below the expected melting point (e.g., ~205°C).
-
Set a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnified viewfinder.
-
Record the temperature (T₁) at which the first drop of liquid becomes visible.
-
Record the temperature (T₂) when the entire sample has transformed into a clear liquid.
-
The melting range is reported as T₁ - T₂.
-
Perform the measurement in duplicate or triplicate to ensure reproducibility.
-
Water Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Test Guideline 105 and is suitable for substances with a solubility greater than 10⁻² g/L.
Principle: A surplus amount of the solid substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium (saturation). After phase separation, the concentration of the substance in the aqueous phase is determined by a suitable analytical method, which represents its water solubility.
Methodology:
-
Preliminary Test:
-
Add approximately 0.1 g of this compound to a 10 mL volumetric flask.
-
Add water in stepwise portions (e.g., 1 mL, then 2 mL, etc.), shaking vigorously for 10 minutes after each addition.
-
Visually inspect for undissolved solid. This test provides a rough estimate of solubility to inform the definitive experiment.
-
-
Definitive Experiment (Equilibration):
-
Prepare at least three glass vessels (e.g., flasks with ground-glass stoppers or centrifuge tubes) with a means for agitation (e.g., magnetic stir bars).
-
Weigh an amount of this compound into each vessel that is in excess of the amount expected to dissolve (e.g., 5-fold the estimated amount from the preliminary test).
-
Add a known volume of purified water (e.g., deionized or distilled) to each vessel.
-
Place the vessels in a constant temperature bath or incubator set to the desired temperature (e.g., 20 ± 0.5 °C).
-
Agitate the vessels at a constant speed for a period sufficient to reach equilibrium. A 24-hour period is typically adequate. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h) until the measured concentration is constant.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vessels to stand in the constant temperature bath for at least 24 hours to allow undissolved solid to settle.
-
To ensure complete removal of suspended microparticles, centrifugation of an aliquot of the aqueous phase in a temperature-controlled centrifuge is highly recommended.
-
-
Analysis:
-
Carefully withdraw an aliquot from the clear, supernatant aqueous phase.
-
Determine the concentration of this compound in the aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
The average concentration from the replicate vessels is reported as the water solubility at the specified temperature.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 4. This compound | C18H26BrNO3 | CID 656597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound EP Reference Standard CAS 2870-71-5 Sigma Aldrich [sigmaaldrich.com]
- 7. HOMATROPINE METHYL BROMIDE | 80-49-9 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Methylatropine Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of methylatropine (B1217387) bromide, a quaternary ammonium (B1175870) salt of atropine (B194438). As a peripherally acting muscarinic antagonist, methylatropine bromide is a significant compound in pharmacological research due to its limited ability to cross the blood-brain barrier.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and workflows.
Synthesis of this compound
The primary method for synthesizing this compound is through the quaternization of atropine. This reaction, a type of N-alkylation, involves the reaction of the tertiary amine in the atropine molecule with methyl bromide. The nitrogen atom of the tropane (B1204802) ring acts as a nucleophile, attacking the electrophilic methyl group of methyl bromide, resulting in the formation of a quaternary ammonium salt.[3][4]
Synthesis Pathway
The synthesis is a two-step process if starting from atropine sulfate (B86663), which is a common commercially available form. The first step involves the conversion of atropine sulfate to free-base atropine, followed by the quaternization reaction with methyl bromide.
Experimental Protocol for Synthesis
This protocol is adapted from a similar synthesis of ethylatropine bromide.[5]
Step 1: Preparation of Atropine (Free Base)
-
Dissolve 1 g of atropine sulfate monohydrate in 10 mL of water in a separatory funnel.
-
Add 10 mL of 2 N sodium hydroxide (B78521) (NaOH) solution to the funnel and mix thoroughly.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to yield atropine as a solid.
Step 2: Quaternization of Atropine
-
Combine the dried atropine (e.g., 0.83 g, ~2.87 mmol) and a suitable solvent like acetone in a heavy-walled sealed tube.
-
Introduce a molar excess of methyl bromide into the sealed tube. Caution: Methyl bromide is a toxic gas and its production and use are highly regulated.[5] All manipulations must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Seal the tube and heat it at 100 °C for approximately 6 hours.
-
After cooling, a white precipitate of crude this compound will form.
-
Filter the precipitate and wash it with cold acetone.
Quantitative Data for Synthesis
The following table summarizes the typical yields for the synthesis steps, based on analogous reactions.
| Step | Product | Starting Material | Typical Yield (%) | Reference |
| 1 | Atropine (Free Base) | Atropine Sulfate Monohydrate | 97% | [5] |
| 2 | Ethylatropine Bromide | Atropine | 70% | [5] |
Note: The yield for this compound is expected to be comparable to that of ethylatropine bromide.
Purification of this compound
The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials and by-products. The most common method for purification is recrystallization.[6]
Purification Workflow
The purification process involves dissolving the crude product in a minimal amount of a hot solvent and then inducing crystallization by adding a cold anti-solvent.
Experimental Protocol for Purification
This protocol is based on a patented method for the purification of the closely related compound, homatropine (B1218969) methylbromide.[6]
-
Take 100 g of crude this compound.
-
In a separate flask, heat 150 g of ethanol (B145695) (Solvent A) to 75 °C.
-
Add the crude product to the hot ethanol and stir until it is completely dissolved. Continue stirring for about 20 minutes.
-
In a larger vessel, place 1000 g of acetone (Solvent B) and cool it to approximately 0 °C in an ice bath.
-
Gradually add the hot ethanolic solution of the product into the cold acetone with continuous stirring.
-
Allow the mixture to stand at 0 °C for 2 hours to facilitate crystal growth.
-
Collect the purified crystals by suction filtration.
-
Dry the crystals under vacuum at 60 °C for 5-7 hours to obtain the final product.
Quantitative Data for Purification
The table below presents the results from purification experiments on homatropine methylbromide, which demonstrate the effectiveness of this recrystallization method.[6]
| Parameter | Example 1 | Example 2 |
| Starting Material | Crude Homatropine Methylbromide | Crude Homatropine Methylbromide |
| Initial Purity | 98.2% | 98.2% |
| Solvent A | Methanol (100g) | Ethanol (150g) |
| Solvent B | Acetone (800g) | Acetone (1000g) |
| Crystallization Temp. | ~0 °C | ~0 °C |
| Final Product Weight | 72.3 g | 75.6 g |
| Purification Yield | 72.3% | 75.6% |
| Final Purity | > 99.5% | > 99.5% |
Conclusion
The synthesis of this compound is reliably achieved through the quaternization of atropine with methyl bromide. Subsequent purification by recrystallization, using a solvent/anti-solvent system such as ethanol/acetone, is highly effective in achieving a product of high purity (>99.5%), suitable for research and pharmaceutical development. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale production of this important anticholinergic agent. Researchers should exercise extreme caution when handling methyl bromide due to its toxicity and regulatory status.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. researchgate.net [researchgate.net]
- 4. [Synthesis and pharmacology of N-stereoisomers of quaternary tropane compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106432221B - A kind of process for purification of Homatropine Methylbromide - Google Patents [patents.google.com]
Methylatropine Bromide: A Technical Guide to a Peripherally Restricted Muscarinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylatropine (B1217387) bromide, a quaternary ammonium (B1175870) derivative of atropine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its charged nature restricts its passage across the blood-brain barrier, making it a valuable pharmacological tool for selectively investigating the function of peripheral muscarinic receptors without confounding central nervous system effects. This technical guide provides a comprehensive overview of methylatropine bromide, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a review of the key signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals in drug development employing this compound in their studies.
Introduction
This compound is a synthetic, peripherally acting antimuscarinic agent. Structurally, it is the N-methylated quaternary ammonium salt of atropine. This chemical modification confers a permanent positive charge, which significantly limits its ability to penetrate the blood-brain barrier.[1] Consequently, when administered systemically, its effects are predominantly confined to the peripheral nervous system.
This property makes this compound an invaluable tool in experimental pharmacology to differentiate between central and peripheral muscarinic effects of cholinergic agents. It has been utilized in a variety of research applications, including studies on respiratory, cardiovascular, and gastrointestinal physiology.[2] Clinically, it has been used for mydriasis in ophthalmology and to relieve pyloric spasm in infants.[1]
Mechanism of Action
This compound functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[2] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system and in some parts of the central nervous system. By binding to the same site as acetylcholine, this compound prevents the activation of these receptors and the subsequent downstream signaling cascades. The antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist (acetylcholine).
Quantitative Pharmacological Data
The potency and affinity of this compound have been determined in various in vitro and in vivo studies. Below is a summary of the available quantitative data.
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Receptor Subtype | Value | Assay Type | Cell/Tissue Type | Reference |
| IC50 | Not specified | < 0.1 nM | Radioligand Binding Assay | Isolated porcine brain membranes | [2] |
| IC50 | Human M1 | 6 nM | Calcium Mobilization Assay | CHO cells | [1] |
| pA2 | Not specified | Data not available | Schild Analysis | - | - |
Table 2: In Vivo Potency of this compound
| Parameter | Species | Value | Endpoint | Reference |
| ED50 | Rat | 5.5 µg/kg (i.v.) | Reduction of acetylcholine-induced decrease in blood pressure | [2] |
Signaling Pathways
Muscarinic receptors are coupled to different G-proteins and activate distinct intracellular signaling pathways. This compound, by blocking these receptors, inhibits these cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, in conjunction with Ca2+, activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
Experimental Protocols
The following protocols are generalized methods for the characterization of muscarinic antagonists like this compound. Specific parameters may require optimization depending on the experimental setup.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the muscarinic receptors.
Materials:
-
Cell membranes from a cell line expressing a specific human muscarinic receptor subtype (e.g., CHO or HEK cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) is commonly used.
-
Unlabeled antagonist: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend in ice-cold Assay Buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [3H]-NMS (at a concentration near its Kd), 50 µL of Assay Buffer, and 150 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of [3H]-NMS, 50 µL of a high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., 1-10 µM atropine), and 150 µL of membrane suspension.
-
Competition: 50 µL of [3H]-NMS, 50 µL of varying concentrations of this compound, and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding and competition wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors (M1, M3, or M5).
Materials:
-
A cell line stably expressing the human M1, M3, or M5 muscarinic receptor (e.g., CHO or HEK cells).
-
Cell culture medium and supplements.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow to confluence.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02-0.04%) in Assay Buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Antagonist Incubation:
-
Remove the dye loading solution and wash the cells with Assay Buffer.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the cell plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading.
-
The instrument automatically adds a fixed concentration of the agonist (e.g., carbachol (B1668302) at its EC80) to all wells.
-
Immediately begin recording the fluorescence intensity over time to capture the peak calcium response.
-
Data Analysis:
-
Express the change in fluorescence as a percentage of the maximal response to the agonist in the absence of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent, peripherally restricted muscarinic antagonist that serves as a critical tool in pharmacological research. Its inability to readily cross the blood-brain barrier allows for the specific investigation of peripheral muscarinic receptor function. While it is generally considered a non-selective antagonist, a comprehensive public dataset of its binding affinities for all five human muscarinic receptor subtypes is lacking. The experimental protocols provided in this guide offer a framework for the detailed characterization of this compound and other muscarinic antagonists. Further research to fully elucidate its receptor subtype selectivity profile will enhance its utility in the development of more targeted therapeutics.
References
An In-depth Technical Guide to the Core Differences Between Methylatropine Bromide and Atropine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key distinctions between methylatropine (B1217387) bromide and atropine (B194438), two closely related muscarinic acetylcholine (B1216132) receptor antagonists. The information presented herein is intended to support research and development efforts by providing detailed pharmacological, chemical, and methodological data.
Executive Summary
Atropine, a tertiary amine, and its quaternary ammonium (B1175870) derivative, methylatropine bromide, are both competitive antagonists of muscarinic acetylcholine receptors. The primary and most critical difference between these two compounds lies in their chemical structure, which dictates their pharmacokinetic properties, particularly their ability to cross the blood-brain barrier. Atropine readily penetrates the central nervous system (CNS), exerting both central and peripheral effects. In contrast, the charged quaternary ammonium group of this compound restricts its passage across the blood-brain barrier, confining its actions predominantly to the periphery. This fundamental distinction governs their respective clinical applications, with atropine being used for both central and peripheral indications, while this compound is employed when only peripheral anticholinergic effects are desired, thereby avoiding CNS side effects.
Chemical and Structural Differences
The core structural difference between atropine and this compound is the quaternization of the nitrogen atom in the tropane (B1204802) ring.
-
Atropine: A tertiary amine, it is a tropane alkaloid consisting of a tropine (B42219) base and tropic acid. Its chemical formula is C₁₇H₂₃NO₃. The nitrogen atom is uncharged, rendering the molecule lipophilic and capable of crossing the blood-brain barrier.
-
This compound: This compound is a quaternary ammonium salt of atropine. An additional methyl group is attached to the nitrogen atom, resulting in a permanent positive charge. Its chemical formula is C₁₈H₂₆BrNO₃. This charge significantly increases the molecule's polarity and hydrophilicity, thus preventing it from readily crossing the blood-brain barrier.[1]
Pharmacological Profile: A Quantitative Comparison
Both atropine and this compound are non-selective antagonists at muscarinic acetylcholine receptors (mAChRs), binding to all five subtypes (M1-M5). However, their potencies can differ.
Receptor Binding Affinities
The binding affinity of an antagonist for its receptor is a key determinant of its potency and is typically expressed as the inhibition constant (Kᵢ). Lower Kᵢ values indicate higher binding affinity.
| Compound | M1 Kᵢ (nM) | M2 Kᵢ (nM) | M3 Kᵢ (nM) | M4 Kᵢ (nM) | M5 Kᵢ (nM) | Source |
| Atropine | 1.27 ± 0.36 | 3.24 ± 1.16 | 2.21 ± 0.53 | 0.77 ± 0.43 | 2.84 ± 0.84 | [2] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
Functional Potency
Functional assays measure the ability of an antagonist to inhibit the response to an agonist.
| Parameter | Atropine | This compound | Experimental System |
| Inhibition of Acetylcholine-induced Hypotension (ED₅₀) | 50 µg/kg (i.v.) | 5.5 µg/kg (i.v.) | Rats |
| Effect on Heart Rate | Less pronounced positive chronotropic effect at equivalent doses | Stronger positive chronotropic effect at equivalent doses | Humans |
| Effect on Salivation | Less pronounced mouth-drying effect at equivalent doses | More pronounced mouth-drying effect at equivalent doses | Humans |
Pharmacokinetic Properties
The differing abilities of atropine and this compound to cross biological membranes are central to their distinct pharmacological profiles.
| Parameter | Atropine | This compound |
| Blood-Brain Barrier Permeability | Readily crosses | Does not readily cross[1] |
| Central Nervous System Effects | Present (e.g., sedation, delirium) | Absent or negligible |
| Peripheral Effects | Present | Present |
| Half-life | Approximately 2-4 hours | Not well-documented in publicly available literature |
Signaling Pathways
Both atropine and this compound act as competitive antagonists at muscarinic acetylcholine receptors, thereby blocking the downstream signaling cascades initiated by acetylcholine. The five muscarinic receptor subtypes couple to different G proteins to elicit their effects.
-
M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
The diagrams below illustrate the antagonism of these pathways by both atropine and this compound.
References
CAS number and molecular weight of Methylatropine bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methylatropine bromide, a quaternary ammonium (B1175870) derivative of atropine. It serves as a crucial tool in research and pharmaceutical development due to its specific antagonistic action on muscarinic acetylcholine (B1216132) receptors with limited central nervous system penetration. This document outlines its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Core Chemical and Physical Properties
This compound is a synthetic compound valued for its peripheral anticholinergic effects. A summary of its key identifiers and physicochemical properties is presented below.
| Property | Value | Citation(s) |
| CAS Number | 2870-71-5 | [1][2][3][4] |
| Molecular Formula | C₁₈H₂₆BrNO₃ | [5] |
| Molecular Weight | 384.31 g/mol | [2][3][4] |
| Synonyms | Atropine methyl bromide, Methylatropini bromidum | [2][6] |
| Appearance | Crystalline solid | [7] |
| Solubility | Approximately 10 mg/mL in water | [7] |
| Storage | -20°C | [7] |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its quaternary ammonium structure restricts its ability to cross the blood-brain barrier, thus primarily exerting its effects on the peripheral nervous system. This peripheral selectivity is a key feature in its research applications.
The antagonism of mAChRs by this compound disrupts the signaling cascades initiated by acetylcholine. Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), which couple to different G-proteins and downstream effectors.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks these receptors, thereby inhibiting this signaling cascade.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Acetylcholine binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as activating inwardly rectifying potassium channels. By antagonizing M2 and M4 receptors, this compound prevents the inhibition of adenylyl cyclase and the modulation of ion channels.
Experimental Protocols
The following sections detail methodologies for key experiments involving this compound, designed for reproducibility and accuracy in a research setting.
Radioligand Binding Assay for Muscarinic Receptors
This assay is employed to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes. The principle involves the competitive displacement of a radiolabeled ligand by unlabeled this compound.[8]
1. Membrane Preparation (from cell culture or tissue):
-
Harvest cells expressing the target muscarinic receptor subtype.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Repeat the centrifugation and resuspension step.
-
Resuspend the final membrane pellet in an appropriate volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA Protein Assay Kit).
2. Binding Assay:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Radioligand (e.g., [³H]-N-methylscopolamine), Assay Buffer, and membrane preparation.
-
Non-specific Binding: Radioligand, a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine), and membrane preparation.
-
Competitive Binding: Radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Transfer the filter discs to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize the increase in intracellular calcium induced by a muscarinic agonist (e.g., carbachol) in cells expressing Gq/11-coupled muscarinic receptors (M1, M3, M5).[9][10]
1. Cell Preparation:
-
Plate cells expressing the target receptor (e.g., CHO-hM1 cells) in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
2. Antagonist Pre-incubation:
-
Wash the cells with an appropriate buffer (e.g., HBSS).
-
Add varying concentrations of this compound to the wells and incubate for a specified period to allow for receptor binding.
3. Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLEXStation).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
4. Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the percentage of agonist response against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value for the inhibition of the calcium response.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of this compound.
| Parameter | Value | Conditions | Citation(s) |
| IC₅₀ | < 0.1 nM | Radioligand binding assay using isolated porcine brain membranes | [2] |
| IC₅₀ | 6 nM | Functional antagonism of carbachol-induced calcium mobilization in CHO-hM1 cells | [9] |
| ED₅₀ | 5.5 µg/kg (i.v.) | Reduction of acetylcholine-induced decrease in blood pressure in rats | [2] |
Conclusion
This compound is a potent and peripherally selective muscarinic acetylcholine receptor antagonist. Its well-defined chemical properties and mechanism of action make it an invaluable tool for researchers and drug development professionals investigating the roles of the peripheral cholinergic system. The experimental protocols provided herein offer a foundation for the consistent and accurate characterization of its pharmacological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Homatropine methylbromide - Wikipedia [en.wikipedia.org]
- 4. What is Homatropine Methylbromide used for? [synapse.patsnap.com]
- 5. This compound | C18H26BrNO3 | CID 656597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Atropine methyl bromide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methylatropine Bromide: A Comprehensive Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility and stability of Methylatropine bromide, a quaternary ammonium (B1175870) derivative of atropine (B194438). The information compiled herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized methodologies.
Physicochemical Properties
This compound is a muscarinic acetylcholine (B1216132) receptor antagonist. Its quaternary ammonium structure confers distinct solubility and stability characteristics compared to its tertiary amine precursor, atropine.
Chemical Structure:
Molecular Formula: C₁₈H₂₆BrNO₃
Molecular Weight: 384.31 g/mol
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and delivery. As a quaternary ammonium salt, it exhibits high polarity and is generally soluble in polar solvents.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of excipients.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Water | ~10[1][2] | Not Specified | Aqueous solutions are not recommended for storage for more than one day.[2] |
| Dimethyl Sulfoxide (DMSO) | 147.06[3] - 150 | Not Specified | Ultrasonic assistance may be needed for dissolution.[3] |
| Ethanol | Data not available | - | - |
| Methanol | Data not available | - | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | Not Specified | Forms a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | Not Specified | Forms a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | Not Specified | Forms a clear solution. |
Stability Profile
The stability of this compound is crucial for determining its shelf-life and ensuring its therapeutic efficacy and safety. Degradation can be influenced by several factors, including pH, temperature, and light.
Solid-State Stability
As a crystalline solid, this compound is highly stable. When stored at -20°C, it has a shelf-life of at least four years.[1]
Solution Stability and Degradation Kinetics
The primary degradation pathway for this compound in aqueous solution is hydrolysis of the ester linkage, a reaction catalyzed by hydroxyl ions.
A study on the hydrolysis of atropine methylbromide revealed that the degradation mechanism involves two concurrent reactions: the hydrolysis of the free base and the salt form. The quaternary structure of this compound significantly increases the rate of hydrolysis, making it approximately thirty-five times more susceptible to hydrolysis than the corresponding tertiary tropine (B42219) esters. The hydrolysis of mandelyl tropine esters, which share a similar structural feature (α-hydroxyl group) with atropine derivatives, occurs at a rate about five times faster than that of tropyl tropine esters.
The degradation of pharmaceutical compounds is often pH-dependent, with ester-containing molecules like this compound being susceptible to both acid and base-catalyzed hydrolysis.
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5][6][7] Typical stress conditions include exposure to acidic, basic, and oxidative environments, as well as thermal and photolytic stress.[4][6]
Experimental Protocols
Protocol for Determining Equilibrium Solubility
This protocol is based on the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, phosphate (B84403) buffer pH 7.4)
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
Perform the experiment in triplicate for each solvent.
Protocol for a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products. While a specific validated method for this compound was not found in the searched literature, the following protocol for atropine and its impurities can be adapted and validated.[8][9][10]
Chromatographic Conditions (starting point for method development):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer pH 2.5) and a polar organic solvent (e.g., acetonitrile).[8]
-
Flow Rate: 1.0 - 2.0 mL/min[8]
-
Column Temperature: 50°C[8]
-
Injection Volume: 10-20 µL
Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.[11] Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[11] This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow for Solubility and Stability Testing
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. abap.co.in [abap.co.in]
- 9. nnpub.org [nnpub.org]
- 10. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Investigating the Peripheral Effects of Cholinergic Agents with Methylatropine Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to investigate the peripheral effects of cholinergic agents, with a specific focus on the utility of Methylatropine bromide as a selective antagonist. This document details the underlying signaling pathways, experimental protocols, and quantitative data analysis relevant to the field of cholinergic pharmacology.
Introduction to the Cholinergic System and Peripheral Effects
The cholinergic nervous system, utilizing acetylcholine (B1216132) (ACh) as its primary neurotransmitter, plays a critical role in regulating a vast array of physiological functions in the peripheral nervous system.[1] ACh exerts its effects by binding to two main classes of receptors: muscarinic and nicotinic receptors.[2]
Muscarinic Acetylcholine Receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate the majority of the parasympathetic ("rest and digest") responses.[3] Their activation leads to a variety of physiological effects, including:
-
Cardiovascular: Decreased heart rate (bradycardia) and reduced force of contraction.[4]
-
Respiratory: Contraction of bronchial smooth muscle (bronchoconstriction) and increased mucus secretion.[5]
-
Gastrointestinal: Increased smooth muscle motility and secretions.[5][6]
-
Glandular: Increased secretion from salivary, lacrimal, and sweat glands.[6]
-
Ocular: Constriction of the pupil (miosis) and contraction of the ciliary muscle.[4]
Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels found at the neuromuscular junction, autonomic ganglia, and the adrenal medulla.[7][8] Their activation leads to rapid depolarization of the postsynaptic membrane, resulting in:
-
Skeletal Muscle: Contraction.[8]
-
Autonomic Ganglia: Transmission of signals in both the sympathetic and parasympathetic nervous systems.[7]
This compound: A Tool for Differentiating Peripheral and Central Effects
This compound is a quaternary ammonium (B1175870) salt of atropine (B194438) that acts as a competitive antagonist at muscarinic acetylcholine receptors.[9][10] Its key feature is a positively charged nitrogen atom, which significantly limits its ability to cross the blood-brain barrier.[9][10] This property makes it an invaluable tool for researchers seeking to isolate and study the peripheral effects of cholinergic agents, as it effectively blocks peripheral muscarinic receptors without significantly impacting central nervous system (CNS) cholinergic transmission.[11][12]
Cholinergic Signaling Pathways
Muscarinic Receptor Signaling
Muscarinic receptors are subdivided into five subtypes (M1-M5). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[13]
Gq/11-Coupled Pathway (M1, M3, M5 Receptors):
Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which then activates various calcium-dependent processes.[14] DAG, along with Ca2+, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, leading to cellular responses such as smooth muscle contraction and glandular secretion.[15]
Caption: Gq-coupled muscarinic receptor signaling pathway.
Gi/o-Coupled Pathway (M2, M4 Receptors):
Activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[13] This reduction in cAMP leads to decreased activation of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly activate certain potassium channels, leading to hyperpolarization and an inhibitory effect, such as the slowing of the heart rate.[9]
Caption: Gi/o-coupled muscarinic receptor signaling pathway.
Nicotinic Receptor Signaling
Nicotinic receptors are pentameric structures composed of various subunits that form a central ion channel.[7] When ACh binds to the receptor, it undergoes a conformational change that opens the channel, allowing the influx of sodium (Na+) and calcium (Ca2+) ions and the efflux of potassium (K+) ions.[16] The net inward flow of positive charge leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential (EPSP) and subsequent cellular response, such as muscle contraction or nerve impulse propagation.[16]
Caption: Nicotinic acetylcholine receptor signaling pathway.
Quantitative Data on Cholinergic Agents and this compound
The following tables summarize key quantitative data for cholinergic agents and the antagonist, this compound.
| Compound | Receptor Target | Affinity/Potency | Assay | Reference |
| This compound | Muscarinic | IC50 < 0.1 nM | Radioligand Binding | [17] |
| This compound | Muscarinic (hM1) | IC50 = 6 nM | Calcium Mobilization | [11] |
| Atropine | Muscarinic (hM1) | IC50 = 48 nM | Calcium Mobilization | [11] |
| Acetylcholine | Muscarinic | EC50 = 2.35 x 10⁻⁵ mg/ml | Isolated Rabbit Ileum Contraction | [18] |
| In Vivo Effect | Agonist | Antagonist | Dose/Effect | Animal Model | Reference |
| Hypotension | Acetylcholine | This compound | ED50 = 5.5 µg/kg | Rat | [17] |
| Salivation | Pilocarpine (B147212) | - | 1 mg/kg (s.c.) induces salivation | Mouse | [19][20] |
| Salivation | Pilocarpine | - | 5 mg/kg (s.c.) induces salivation | Mouse | [21] |
| Salivation | Pilocarpine | - | 15 mg/kg (s.c.) induces salivation | Mouse | [21] |
Detailed Experimental Protocols
Isolated Tissue Bath for Smooth Muscle Contraction (e.g., Guinea Pig Ileum)
This in vitro method is a classic pharmacological preparation to study the effects of agonists and antagonists on smooth muscle contractility.[6][22]
Objective: To determine the dose-response relationship of a cholinergic agonist (e.g., acetylcholine) and the antagonistic effect of this compound on intestinal smooth muscle.
Materials:
-
Student Organ Bath with a 10-20 ml chamber and water jacket for temperature control (37°C).[22][23]
-
Isotonic force transducer and data acquisition system.
-
Krebs-Henseleit physiological salt solution.
-
Carbogen gas (95% O₂, 5% CO₂).
-
Acetylcholine and this compound stock solutions.
-
Guinea pig.
Procedure:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in Krebs-Henseleit solution.[2]
-
Mounting: The ileum segment is mounted in the organ bath, with one end fixed and the other attached to the force transducer.[22]
-
Equilibration: The tissue is allowed to equilibrate in the oxygenated Krebs-Henseleit solution at 37°C for at least 30-60 minutes under a slight resting tension.[24]
-
Agonist Dose-Response Curve:
-
Increasing concentrations of acetylcholine are added cumulatively to the organ bath.
-
The contractile response is recorded after each addition until a maximal response is achieved.[2]
-
The tissue is washed with fresh Krebs-Henseleit solution to return to baseline.
-
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a predetermined period (e.g., 20-30 minutes).[23]
-
Repeat Agonist Dose-Response: The acetylcholine dose-response curve is repeated in the presence of this compound.[2]
-
Data Analysis: The magnitude of the contraction is plotted against the log concentration of acetylcholine. A rightward shift in the dose-response curve in the presence of this compound is indicative of competitive antagonism.[2]
Caption: Experimental workflow for isolated organ bath studies.
In Vivo Measurement of Salivation in Mice
This protocol is used to assess the sialogogic (saliva-inducing) effects of cholinergic agents and their blockade by antagonists.[25]
Objective: To quantify the amount of saliva produced in response to a cholinergic agonist (e.g., pilocarpine) with and without pretreatment with this compound.
Materials:
-
Mice (appropriate strain, age, and sex matched).[26]
-
Pilocarpine and this compound solutions for injection.
-
Anesthetic (e.g., urethane).[25]
-
Pre-weighed cotton balls or absorbent paper.
-
Microcentrifuge tubes.
-
Analytical balance.
Procedure:
-
Animal Preparation: Mice are anesthetized to minimize distress and movement.[25]
-
Antagonist Pretreatment: A group of mice is pretreated with an intraperitoneal (i.p.) or subcutaneous (s.c.) injection of this compound. The control group receives a vehicle injection.
-
Saliva Collection (Baseline): A pre-weighed cotton ball is placed in the mouse's mouth for a short period (e.g., 1-2 minutes) to collect any baseline saliva.
-
Agonist Stimulation: All mice are injected with a sialogogic dose of pilocarpine (e.g., 0.5 mg/kg, s.c.).[26]
-
Saliva Collection (Stimulated): At specific time intervals after pilocarpine injection, pre-weighed cotton balls are placed in the mouth to absorb the secreted saliva.
-
Quantification: The cotton balls are weighed immediately after collection. The amount of saliva is determined by the change in weight.
-
Data Analysis: The total volume of saliva collected over time is compared between the control and this compound-pretreated groups. A significant reduction in saliva production in the pretreated group demonstrates the peripheral muscarinic antagonistic effect of this compound.
Caption: Workflow for in vivo measurement of cholinergic-induced salivation.
Conclusion
The investigation of peripheral cholinergic effects is fundamental to understanding autonomic physiology and the mechanism of action of numerous drugs. This compound serves as a critical pharmacological tool, enabling the specific blockade of peripheral muscarinic receptors. This selectivity allows for the clear delineation of peripheral versus central cholinergic effects, which is essential for preclinical drug development and basic physiological research. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to design and execute studies in cholinergic pharmacology.
References
- 1. scribd.com [scribd.com]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Imaging in vivo acetylcholine release in the peripheral nervous system with a fluorescent nanosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular effects of carbachol and other cholinomimetics administered into the cerebral ventricles of conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gq Signaling with respect to Muscarinic Receptorspdf | PDF [slideshare.net]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. medkoo.com [medkoo.com]
- 18. researchgate.net [researchgate.net]
- 19. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. M(3) muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 23. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A modified method for quantitative measurements of cholinergic and adrenergic sialogogue-induced salivation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using Methylatropine Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylatropine (B1217387) bromide is a quaternary ammonium (B1175870) salt of atropine, which acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Due to its charged nature, methylatropine bromide has limited ability to cross the blood-brain barrier, making it a valuable tool for distinguishing peripheral from central muscarinic receptor effects in preclinical research. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on radioligand binding and functional assays to determine its affinity and potency at muscarinic receptors.
Mechanism of Action
This compound functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[2] It binds to the same site as acetylcholine and other muscarinic agonists, but it does not activate the receptor. Instead, it blocks the binding of the agonist, thereby inhibiting the downstream signaling cascade. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately results in an increase in intracellular calcium concentration. The M2 and M4 receptor subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Data Presentation
Table 1: Functional Antagonism of this compound
| Receptor Subtype | Assay Type | Cell Line | Agonist | Parameter | Value (nM) |
| Human M1 | Calcium Mobilization | CHO-hM1 | Carbachol | IC₅₀ | 6 |
Data sourced from a study by Ye et al. (2018).[2]
Table 2: Radioligand Binding Affinity of this compound
| Receptor Source | Radioligand | Parameter | Value (nM) |
| Isolated Porcine Brain Membranes | Not Specified | IC₅₀ | < 0.1 |
Note: Porcine brain membranes contain a mixture of muscarinic receptor subtypes. Data sourced from MedKoo Biosciences and Cayman Chemical product information.[3][4]
Signaling Pathway
The following diagram illustrates the primary signaling pathways initiated by the activation of muscarinic acetylcholine receptors.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for muscarinic receptors using a competitive radioligand binding assay.
Experimental Workflow
References
- 1. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Standard Operating Procedure for In Vivo Studies of Methylatropine Bromide
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
1. Introduction
Methylatropine (B1217387) bromide is a quaternary ammonium (B1175870) derivative of atropine (B194438) and acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its chemical structure restricts its ability to cross the blood-brain barrier, making it a peripherally selective anticholinergic agent.[1] This property is advantageous in preclinical research when investigating the peripheral effects of muscarinic receptor blockade without the confounding central nervous system effects associated with atropine.[3] In vivo, methylatropine bromide has been shown to antagonize the effects of cholinergic agonists, such as reducing acetylcholine-induced hypotension in rats and inhibiting pilocarpine-induced secretions in mice.
2. Mechanism of Action
This compound functions by competitively blocking the binding of acetylcholine to muscarinic receptors on effector cells. This antagonism prevents the activation of intracellular signaling pathways normally triggered by acetylcholine, leading to a reduction in parasympathetic nervous system activity. The primary signaling pathway inhibited is the Gq/11 protein-coupled receptor pathway, which, upon activation by acetylcholine, leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various cellular responses.
References
Application Notes and Protocols for the Use of Methylatropine Bromide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylatropine bromide is a quaternary ammonium (B1175870) derivative of atropine, acting as a competitive antagonist at all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[1][2] Its positively charged nitrogen atom significantly limits its ability to cross the blood-brain barrier, making it a valuable tool for investigating the function of peripheral muscarinic receptors in vitro without the confounding effects of central nervous system activity.[1][2] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to characterize its pharmacological properties and elucidate its impact on cellular signaling and viability.
Mechanism of Action
This compound functions by competitively blocking the binding of the endogenous neurotransmitter acetylcholine (ACh) and other muscarinic agonists to the orthosteric binding site of muscarinic receptors.[1] Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses. The five subtypes are broadly categorized by their G protein coupling:
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3]
-
M2 and M4 receptors predominantly couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4]
By antagonizing these receptors, this compound can inhibit these downstream signaling events.
Data Presentation
The following tables summarize key quantitative data for this compound and related compounds for easy comparison.
Table 1: Inhibitory Potency (IC50) of Muscarinic Antagonists
| Compound | Receptor Subtype | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Human M1 | Calcium Mobilization | CHO | 6 | [2] |
| Atropine sulfate | Human M1 | Calcium Mobilization | CHO | 48 | [2] |
| Ethylatropine bromide | Human M1 | Calcium Mobilization | CHO | 157 | [2] |
| This compound | Muscarinic Receptors | Radioligand Binding | Porcine Brain Membranes | <0.1 | [5] |
Table 2: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility | Soluble in DMSO and Water (approx. 10 mg/ml) | [5][6] |
| Storage | Store solid at -20°C for long term (≥ 4 years). Aqueous solutions are not recommended for storage for more than one day. | [6] |
Experimental Protocols
Cell Culture
A variety of immortalized cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are commonly used for studying muscarinic receptors.[1][7] These cells can be genetically engineered to stably express a specific receptor subtype of interest.
General Cell Culture Protocol:
-
Culture cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Passage cells regularly to maintain them in the exponential growth phase.
Calcium Mobilization Assay (for M1, M3, M5 Receptors)
This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors.
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO-hM1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)[3][8]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)[8]
-
Probenecid (B1678239) (to prevent dye leakage)[9]
-
This compound
-
Fluorescence microplate reader with automated liquid handling capabilities[10]
Protocol:
-
Cell Plating: Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to attach and grow overnight.[11]
-
Dye Loading:
-
Compound Preparation:
-
Prepare a dilution series of this compound in Assay Buffer at the desired concentrations (e.g., for IC50 determination).
-
Prepare the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Measurement:
-
Place the cell plate in the fluorescence microplate reader.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for receptor binding.[12]
-
Initiate the reading and establish a stable baseline fluorescence.
-
Add the muscarinic agonist to all wells (except for negative controls).
-
Record the fluorescence intensity over time (typically 1-3 minutes).[13]
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
To determine the IC50 of this compound, plot the inhibition of the agonist-induced calcium response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve.[3]
-
cAMP Assay (for M2, M4 Receptors)
This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels, following the activation of Gi/o-coupled muscarinic receptors.
Materials:
-
Cells expressing the M2 or M4 receptor subtype
-
Forskolin (B1673556) (an adenylyl cyclase activator)[3]
-
This compound
-
Muscarinic agonist (e.g., Oxotremorine)[4]
-
cAMP detection kit (e.g., HTRF, ELISA-based)[3]
Protocol:
-
Cell Plating: Seed cells into a suitable assay plate.[3]
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a muscarinic agonist in the presence of forskolin to elevate basal cAMP levels.[3]
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Measure the intracellular cAMP concentration.[3]
-
-
Data Analysis:
-
Determine the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Calculate the IC50 value from the concentration-response curve.[3]
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell viability and proliferation by measuring the metabolic activity of living cells.[14]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
96-well clear flat-bottom plates[12]
-
Microplate reader[12]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[12]
-
Treatment:
-
Add various concentrations of this compound to the wells. Include vehicle-treated and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[15]
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm.[14]
-
-
Data Analysis:
-
Subtract the background absorbance from the readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Visualizations
Signaling Pathways
Caption: Muscarinic receptor signaling pathways and the antagonistic action of this compound.
Experimental Workflow
Caption: A generalized workflow for investigating the effects of this compound in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. innoprot.com [innoprot.com]
- 5. medkoo.com [medkoo.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methylatropine Bromide: Application Notes for Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylatropine (B1217387) bromide, the quaternary ammonium (B1175870) salt of atropine (B194438), is a potent and non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its positively charged nitrogen atom significantly limits its ability to cross the blood-brain barrier, making it a valuable pharmacological tool for investigating the peripheral effects of muscarinic receptor blockade without confounding central nervous system effects.[2] Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of ligands for their receptors.[3] This document provides detailed protocols and application notes for the use of methylatropine bromide in competitive radioligand binding assays to characterize muscarinic receptors.
Muscarinic receptors are G protein-coupled receptors (GPCRs) with five distinct subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine.[4] These subtypes are crucial drug targets for a variety of diseases.[4] Radioligand binding assays allow for the precise quantification of receptor density (Bmax) and the affinity (Kd) of radioligands, as well as the inhibitory constant (Ki) of unlabeled compounds like this compound.[3]
Principle of Competitive Binding Assay
Competitive binding assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor. The assay is performed by incubating a fixed concentration of a high-affinity radioligand (e.g., [³H]N-methylscopolamine) with a receptor source (e.g., cell membranes expressing a specific mAChR subtype) in the presence of increasing concentrations of the unlabeled this compound. As the concentration of this compound increases, it competes for the same binding site, displacing the radioligand and reducing the measured radioactivity. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different G protein families to initiate distinct intracellular signaling cascades:
-
M1, M3, and M5 (B69691) Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, and DAG activates protein kinase C (PKC).[4]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]
Figure 1. Muscarinic Receptor G Protein Signaling Pathways.
Quantitative Data: Binding Affinity of this compound
As a non-selective antagonist, this compound exhibits high affinity across all five muscarinic receptor subtypes. The binding profile is very similar to its parent compound, atropine. The following table summarizes the binding affinities (as pKi values) of atropine for cloned human muscarinic receptor subtypes, which serve as a reliable proxy for this compound.
| Receptor Subtype | Ligand | pKi | Ki (nM) | Source System |
| M1 | Atropine | 9.00 | 1.00 | Human m1 (Sf9 cells) |
| M2 | Atropine | 9.15 | 0.71 | Human m2 (Sf9 cells) |
| M3 | Atropine | 9.10 | 0.79 | Human m3 (Sf9 cells) |
| M4 | Atropine | 9.00 | 1.00 | Human m4 (Sf9 cells) |
| M5 | Atropine | 8.89 | 1.29 | Human m5 (Sf9 cells) |
| Data derived from atropine binding studies and is representative for this compound. The pKi value is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. |
Experimental Protocols
Protocol 1: Membrane Preparation from Transfected Cells
This protocol describes the preparation of cell membranes from a cell line (e.g., CHO-K1 or HEK-293) stably expressing a single human muscarinic receptor subtype.
Materials:
-
Cultured cells expressing the target mAChR subtype
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4), ice-cold
-
Cell scraper
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture flasks.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Harvest cells by scraping into ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting. Perform all steps on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see Protocol 2).
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This protocol details the procedure for determining the Ki of this compound at a specific mAChR subtype.
Materials:
-
Membrane preparation expressing the target mAChR subtype
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS)
-
Unlabeled Competitor: this compound
-
Non-specific Binding (NSB) Control: 1 µM Atropine
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester/Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Experimental Workflow:
Figure 2. Experimental Workflow for a Competitive Radioligand Binding Assay.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹² M to 10⁻⁵ M).
-
In a 96-well plate, set up the following reactions in triplicate (total volume of 200 µL):
-
Total Binding: 50 µL [³H]NMS (at a concentration near its Kd, e.g., 0.5 nM), 50 µL Assay Buffer, and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL [³H]NMS, 50 µL of 1 µM Atropine, and 100 µL of membrane suspension.
-
Competition: 50 µL [³H]NMS, 50 µL of this compound dilution, and 100 µL of membrane suspension.
-
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Allow vials to equilibrate in the dark for at least 4 hours.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression program (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay.
-
And Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding assay).
-
References
- 1. Constitutive activity of the M1-M4 subtypes of muscarinic receptors in transfected CHO cells and of muscarinic receptors in the heart cells revealed by negative antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methylatropine Bromide in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylatropine (B1217387) bromide is a quaternary ammonium (B1175870) derivative of atropine, which acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its key characteristic in neuroscience research is its limited ability to cross the blood-brain barrier (BBB) due to its permanent positive charge. This property makes it an invaluable pharmacological tool to differentiate between central and peripheral muscarinic effects, allowing researchers to investigate the specific roles of the central nervous system (CNS) in various physiological and pathological processes. These application notes provide an overview of the use of methylatropine bromide in neuroscience research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound functions by competitively blocking the action of acetylcholine at all five subtypes of muscarinic receptors (M1-M5) in the peripheral nervous system. By binding to these G protein-coupled receptors, it prevents the downstream signaling cascades initiated by acetylcholine. Due to its charged nature, this compound does not readily penetrate the BBB, thus, when administered systemically, its effects are largely confined to the periphery. This peripheral restriction is the cornerstone of its utility in neuroscience, enabling the isolation and study of central cholinergic pathways.
Data Presentation
The following tables summarize the quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| IC₅₀ | <0.1 nM | Isolated porcine brain membranes (radioligand binding assay) | [Not specified in search results] |
| IC₅₀ | 6 nM | CHO-hM1 cells (Calcium mobilization assay) | [Not specified in search results] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Endpoint | ED₅₀ / Effective Dose | Route of Administration | Reference |
| Rat | Inhibition of acetylcholine-induced hypotension | 5.5 µg/kg | Intravenous (i.v.) | [Not specified in search results] |
| Mouse | Attenuation of pilocarpine-induced fluid secretions | 1-10 mg/kg | Intraperitoneal (i.p.) | [Not specified in search results] |
| Rat | 50% inhibition of acetylcholine-induced hypotension | 14.3 nmol/kg (5.5 µg/kg) | Intravenous (i.v.) | [1] |
Experimental Protocols
Pilocarpine-Induced Seizure Model in Rodents
This protocol is designed to induce status epilepticus in rodents while minimizing the peripheral cholinergic side effects using this compound. This allows for the study of the central mechanisms of seizures.
Materials:
-
This compound
-
Pilocarpine (B147212) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Rodents (mice or rats)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation cage
-
(Optional) Diazepam for terminating status epilepticus
Procedure:
-
Animal Preparation: Acclimatize animals to the housing and handling conditions for at least one week prior to the experiment.
-
This compound Administration:
-
Pilocarpine Administration:
-
Prepare a fresh solution of pilocarpine hydrochloride in sterile saline. The dose to induce seizures varies depending on the rodent species and strain (e.g., 280-300 mg/kg for mice).[2]
-
Administer the pilocarpine solution via i.p. injection.
-
-
Seizure Monitoring:
-
Immediately after pilocarpine injection, place the animal in an observation cage.
-
Continuously monitor the animal for behavioral seizures and score the severity using the Racine scale.
-
-
(Optional) Termination of Status Epilepticus:
-
To control the duration of seizures and reduce mortality, a benzodiazepine (B76468) such as diazepam (e.g., 10 mg/kg, i.p.) can be administered 1-2 hours after the onset of status epilepticus.[3]
-
Differentiating Central vs. Peripheral Muscarinic Effects on Cardiovascular Function
This protocol utilizes this compound to distinguish between the central and peripheral influences of a muscarinic agonist on cardiovascular parameters.
Materials:
-
This compound
-
A centrally acting muscarinic agonist (e.g., oxotremorine)
-
Anesthetized rats equipped for cardiovascular monitoring (e.g., blood pressure transducer, heart rate monitor)
-
Sterile saline
-
Syringes and needles for intravenous (i.v.) or subcutaneous (s.c.) injection
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant catheters for drug administration and continuous monitoring of blood pressure and heart rate, according to an approved institutional protocol.
-
Baseline Measurement: Record stable baseline cardiovascular parameters for at least 30 minutes.
-
Experimental Groups:
-
Group 1 (Control): Administer the vehicle (sterile saline).
-
Group 2 (Central + Peripheral Agonist): Administer the muscarinic agonist alone.
-
Group 3 (Central Agonist Effect): Administer this compound (e.g., 1.0 mg/kg, s.c.) to block peripheral receptors, followed by the muscarinic agonist (e.g., oxotremorine (B1194727) 0.2 mg/kg, s.c.).[4]
-
-
Data Acquisition: Continuously record blood pressure and heart rate for a defined period after drug administration (e.g., up to 12 hours).[4]
-
Data Analysis: Compare the changes in cardiovascular parameters from baseline across the different experimental groups to isolate the central effects of the muscarinic agonist.
In Vitro Calcium Mobilization Assay
This protocol describes the use of this compound as an antagonist in a cell-based assay to measure changes in intracellular calcium following muscarinic receptor activation.
Materials:
-
Cells expressing muscarinic receptors (e.g., CHO-hM1 cells)
-
This compound
-
Muscarinic agonist (e.g., carbachol)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
96-well or 384-well black, clear-bottom microplate
-
Fluorescence microplate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the cells into the microplate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Antagonist Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare the muscarinic agonist solution in assay buffer at a concentration that will elicit a submaximal response.
-
Place the plate in the fluorescence reader.
-
Use the instrument's injection system to add the agonist to the wells.
-
Immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Calculate the IC₅₀ value for this compound.
-
Mandatory Visualization
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Caption: Experimental Workflow for Differentiating Central and Peripheral Effects.
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. lornajane.net [lornajane.net]
- 3. benchchem.com [benchchem.com]
- 4. Peripheral versus central muscarinic effects on blood pressure, cardiac contractility, heart rate, and body temperature in the rat monitored by radiotelemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Smooth Muscle Contraction: Application Notes and Protocols for Methylatropine Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Methylatropine bromide as a pharmacological tool to study smooth muscle contraction. This compound, a quaternary ammonium (B1175870) derivative of atropine, serves as a potent and peripherally restricted muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. Its positive charge limits its ability to cross the blood-brain barrier, making it an invaluable agent for investigating the peripheral mechanisms of smooth muscle function without confounding central nervous system effects.
Introduction to this compound in Smooth Muscle Research
Smooth muscle contraction is a fundamental physiological process regulated by the autonomic nervous system, with the parasympathetic branch playing a key role through the release of acetylcholine (ACh). ACh acts on muscarinic receptors on smooth muscle cells to initiate a cascade of intracellular events leading to contraction. This compound is a competitive antagonist of these muscarinic receptors, effectively blocking the actions of ACh and other muscarinic agonists.[1] By using this compound, researchers can elucidate the specific contribution of muscarinic receptor signaling in various smooth muscle tissues, including those in the gastrointestinal tract, airways, urinary bladder, and blood vessels.
Mechanism of Action and Signaling Pathways
This compound exerts its effect by competitively binding to muscarinic acetylcholine receptors on the surface of smooth muscle cells, thereby preventing the binding of acetylcholine and other muscarinic agonists. Smooth muscle cells primarily express M2 and M3 muscarinic receptor subtypes, which are coupled to distinct G-protein signaling pathways.
-
M3 Receptor Pathway: The activation of M3 receptors, coupled to Gq/11 proteins, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction.
-
M2 Receptor Pathway: M2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels can contribute to contraction by decreasing the activity of protein kinase A (PKA), which normally promotes relaxation.
This compound, as a non-selective muscarinic antagonist, blocks both M2 and M3 receptor-mediated pathways, making it a powerful tool to investigate the overall contribution of muscarinic signaling to smooth muscle tone and contractility.
Figure 1: Signaling pathways of M2 and M3 muscarinic receptors in smooth muscle and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/Tissue | Comments | Reference |
| IC₅₀ | <0.1 nM | Porcine brain membranes | Radioligand binding assay. Demonstrates high affinity for muscarinic receptors. | [1][2] |
| pKB | 9.58 | Mouse urinary bladder | Functional assay measuring antagonism of agonist-induced contractions. | [3] |
Experimental Protocols
Organ Bath Assay for Smooth Muscle Contraction
This protocol details the procedure for assessing the inhibitory effect of this compound on agonist-induced smooth muscle contraction using an isolated organ bath system.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat trachea, or bladder strips)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and aerated with 95% O₂ / 5% CO₂
-
Acetylcholine (ACh) or other muscarinic agonist stock solution
-
This compound stock solution
-
Isolated organ bath system with force-displacement transducers and data acquisition software
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue in cold PSS and cut into strips of appropriate size.
-
Mounting: Mount the tissue strips in the organ baths containing pre-warmed and aerated PSS. Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), washing with fresh PSS every 15-20 minutes.
-
Viability Test: Contract the tissues with a high concentration of potassium chloride (KCl, e.g., 80 mM) to ensure viability. Wash the tissues and allow them to return to baseline.
-
Agonist Concentration-Response Curve (Control):
-
Once a stable baseline is achieved, add the muscarinic agonist (e.g., ACh) to the bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻³ M).
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissues extensively with PSS to return to baseline.
-
-
Incubation with this compound:
-
Add a known concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 20-30 minutes) to allow for receptor binding equilibrium.
-
-
Agonist Concentration-Response Curve (in the presence of Antagonist):
-
Repeat the cumulative addition of the muscarinic agonist as in step 5, in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak contractile force at each agonist concentration for both control and antagonist-treated tissues.
-
Plot the concentration-response curves as percentage of the maximal control response against the log concentration of the agonist.
-
The rightward shift of the concentration-response curve in the presence of this compound indicates competitive antagonism.
-
Calculate the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) for both curves.
-
A Schild analysis can be performed using different concentrations of this compound to determine the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.
-
Figure 2: Workflow for assessing the effect of this compound on smooth muscle contraction in an organ bath.
Calcium Imaging
This protocol outlines the use of this compound in studying agonist-induced intracellular calcium (Ca²⁺) transients in isolated smooth muscle cells.
Materials:
-
Isolated smooth muscle cells
-
Cell culture medium
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Muscarinic agonist (e.g., Carbachol)
-
This compound
-
Fluorescence microscopy system with a perfusion system and image acquisition software
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture smooth muscle cells on glass coverslips.
-
Load the cells with a Ca²⁺ indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at room temperature in the dark.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging Setup:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS at 37°C.
-
-
Baseline Measurement:
-
Record baseline fluorescence for a few minutes to ensure a stable signal.
-
-
Agonist Stimulation (Control):
-
Perfuse the cells with a known concentration of a muscarinic agonist (e.g., Carbachol) and record the change in fluorescence, which corresponds to an increase in intracellular Ca²⁺.
-
Wash the cells with HBSS to return to baseline.
-
-
Incubation with this compound:
-
Perfuse the cells with HBSS containing a specific concentration of this compound for 10-15 minutes.
-
-
Agonist Stimulation (in the presence of Antagonist):
-
While continuing to perfuse with this compound, re-introduce the same concentration of the muscarinic agonist.
-
Record the fluorescence signal. A significant reduction or complete inhibition of the Ca²⁺ transient compared to the control response indicates blockade of muscarinic receptors by this compound.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity or the ratio of emissions at different excitation wavelengths (for ratiometric dyes like Fura-2).
-
Compare the peak Ca²⁺ response to the agonist in the absence and presence of this compound.
-
Concentration-inhibition curves can be generated by testing a range of this compound concentrations.
-
Radioligand Binding Assay
This protocol provides a method to determine the binding affinity (Ki) of this compound for muscarinic receptors in a competitive binding assay.
Materials:
-
Membrane preparation from a tissue expressing muscarinic receptors (e.g., smooth muscle or transfected cells)
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
This compound
-
A non-labeled, high-affinity muscarinic antagonist for determining non-specific binding (e.g., Atropine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Membrane preparation.
-
Non-specific Binding (NSB): Radioligand + High concentration of unlabeled antagonist (e.g., 1 µM Atropine) + Membrane preparation.
-
Competitive Binding: Radioligand + Serial dilutions of this compound + Membrane preparation.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting
-
No or weak contraction in organ bath: Check tissue viability with KCl. Ensure proper aeration and temperature of the PSS.
-
High variability between tissues: Use tissues from animals of the same age and sex. Ensure consistent tissue preparation and mounting.
-
No inhibition by this compound: Verify the concentration and integrity of the this compound stock solution. Ensure sufficient incubation time.
-
High background in calcium imaging: Ensure complete de-esterification of the dye. Check for autofluorescence of the cells or medium.
-
High non-specific binding in radioligand assay: Reduce the amount of membrane protein. Optimize washing steps.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of muscarinic acetylcholine receptors in smooth muscle physiology and pathophysiology, contributing to a better understanding of various diseases and the development of novel therapeutics.
References
- 1. medkoo.com [medkoo.com]
- 2. Acetylcholine-induced desensitization of the contractile response to histamine in Guinea pig ileum is prevented by either pertussis toxin treatment or by selective inactivation of muscarinic M(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitory effect of acetylcholine on the response of the guinea-pig ileum to histamine - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving and preparing Methylatropine bromide solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylatropine bromide is a quaternary ammonium (B1175870) salt of atropine (B194438) and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its peripheral action is more pronounced than its central effects due to its limited ability to cross the blood-brain barrier.[1] This property makes it a valuable tool in research for studying the peripheral effects of muscarinic receptor blockade. These application notes provide detailed protocols for the dissolution and preparation of this compound solutions for various research applications.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆BrNO₃ | [3] |
| Molecular Weight | 384.31 g/mol | [2][3] |
| CAS Number | 2870-71-5 | [4] |
| Appearance | Crystalline solid | [5][6] |
| Purity | ≥95% | [6] |
| Storage (Solid) | -20°C, protected from moisture | [1][5][6] |
| Stability (Solid) | ≥ 4 years at -20°C | [5][6] |
Solubility and Solution Stability
The solubility of this compound is a critical factor in preparing solutions for experimental use.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | ~10 mg/mL | [5][6] |
| DMSO | 147.06 mg/mL (requires sonication) | [1] |
Aqueous solutions of this compound are not recommended for storage for more than one day.[5] For longer-term storage, it is advisable to prepare stock solutions in a suitable solvent and store them at low temperatures. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., for acute in vitro or in vivo studies)
This protocol describes the preparation of a simple aqueous stock solution.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., water for injection or deionized water)
-
Sterile vials or tubes
-
Calibrated balance and weighing paper/boat
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculation: Determine the required mass of this compound to achieve the desired concentration. For example, to prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of this compound.
-
Weighing: In a clean and controlled environment, accurately weigh the calculated amount of this compound.
-
Dissolution: Transfer the weighed powder into a sterile vial. Add the calculated volume of sterile water.
-
Mixing: Tightly cap the vial and vortex until the powder is completely dissolved.
-
Sterilization (Optional but Recommended): For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a new sterile vial.
-
Storage: Use the freshly prepared solution immediately. As a best practice, do not store aqueous solutions for more than 24 hours.[5]
Protocol 2: Preparation of a DMSO Stock Solution (for cell culture)
This protocol is suitable for preparing a concentrated stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber or light-protected microcentrifuge tubes or cryovials
-
Calibrated balance and weighing paper/boat
-
Vortex mixer and sonicator
-
Sterile environment (e.g., biosafety cabinet)
Procedure:
-
Calculation: Determine the desired concentration and volume of the stock solution.
-
Weighing: In a sterile environment, weigh the required amount of this compound.
-
Dissolution: Transfer the powder to a sterile tube. Add the calculated volume of sterile DMSO.
-
Mixing: Vortex the tube thoroughly. If the compound does not fully dissolve, use a sonicator to aid dissolution.[1] Gentle warming to 37°C may also help.[7]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes. Store at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Protocol 3: Preparation of a Formulation for In Vivo Administration
This protocol provides an example of a vehicle formulation for systemic administration in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing the solvents in the desired ratio. A commonly used vehicle for in vivo studies consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dissolution: First, dissolve the this compound powder in DMSO.
-
Mixing: Add the PEG300 to the DMSO solution and vortex thoroughly.
-
Emulsification: Add the Tween-80 and mix well.
-
Final Dilution: Slowly add the saline to the mixture while vortexing to create a clear and homogenous solution. The solubility in this vehicle is reported to be ≥ 2.5 mg/mL.
-
Administration: The solution should be prepared fresh before administration to the animals.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5).[8] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the parasympathetic nervous system and other tissues.[8][9] The binding of acetylcholine to these receptors activates intracellular signaling cascades. This compound blocks these effects by preventing acetylcholine from binding to the receptor.
Caption: Antagonistic action of this compound at the muscarinic acetylcholine receptor.
Experimental Workflow for Solution Preparation
The following diagram outlines a general workflow for the preparation of this compound solutions for experimental use.
Caption: A generalized workflow for the preparation of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C18H26BrNO3 | CID 656597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Detailed view [crs.edqm.eu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. emulatebio.com [emulatebio.com]
- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Determining the Effective Concentration of Methylatropine Bromide for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methylatropine bromide is a quaternary ammonium (B1175870) salt derivative of atropine (B194438) and functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its charged nature restricts its ability to cross the blood-brain barrier, making it a valuable tool for investigating the peripheral effects of muscarinic receptor blockade without significant central nervous system involvement. These application notes provide a comprehensive guide to determining the effective concentration of this compound for both in vitro and in vivo experimental models.
Mechanism of Action
This compound competitively inhibits the binding of acetylcholine to muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1][2][3] The antagonistic action of this compound blocks these signaling pathways.
Quantitative Data Summary
The effective concentration of this compound varies depending on the experimental system. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species | Assay System | Reference |
| IC50 | <0.1 nM | Porcine | Radioligand binding assay (brain membranes) | [1][4] |
| IC50 | 6 nM | Human | Functional antagonist assay (hM1 receptors in CHO cells) | [2] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Species | Experimental Model | Reference |
| ED50 | 5.5 µg/kg | Rat | Reduction of acetylcholine-induced hypotension (intravenous) | [1][4] |
| Approx. IC50 | 0.3 mg/kg | Mouse | Attenuation of pilocarpine-induced secretions (subcutaneous) | [2] |
Experimental Protocols
In Vitro Protocol: Functional Antagonism using Calcium Imaging
This protocol describes how to determine the inhibitory concentration of this compound by measuring its ability to block agonist-induced calcium mobilization in a cell line expressing muscarinic receptors.
1. Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (or another suitable cell line) in appropriate media.
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the wells and add the dye-loading solution.
-
Incubate for 45-60 minutes at 37°C, followed by a 15-minute incubation at room temperature.[2]
3. Antagonist Treatment:
-
Prepare serial dilutions of this compound in the assay buffer.
-
After the dye incubation, wash the cells with the assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. Agonist Stimulation and Data Acquisition:
-
Prepare a solution of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) at a concentration that elicits a maximal or near-maximal response (e.g., 3 µM carbachol).[2]
-
Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.
-
Add the agonist to the wells and immediately begin recording the fluorescence intensity over time.
5. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Protocol: Pilocarpine-Induced Salivation in Mice
This protocol details a method to assess the in vivo efficacy of this compound by measuring its ability to inhibit pilocarpine-induced salivation in mice.
1. Animal Preparation:
-
Use adult male C57BL/6 mice (8-12 weeks old).[2]
-
House the animals in a temperature-controlled room with a 12-hour light-dark cycle and provide food and water ad libitum.
-
On the day of the experiment, weigh the mice and place them in individual cages for acclimatization.
2. Drug Preparation and Administration:
-
Prepare a stock solution of this compound in sterile saline.
-
Prepare a solution of pilocarpine (B147212) hydrochloride in sterile saline.
-
Administer this compound (e.g., 0.01, 0.1, or 1 mg/kg) or vehicle (saline) via subcutaneous (s.c.) injection.[2]
3. Induction of Salivation:
-
After a 25-minute pre-treatment period, inject pilocarpine (e.g., a subconvulsive dose) intraperitoneally (i.p.) to induce salivation.[2]
4. Saliva Collection:
-
Immediately after pilocarpine injection, place a pre-weighed cotton swab or absorbent paper into the mouse's mouth.
-
Collect saliva for a standardized period, for example, 15 or 45 minutes.[2][5]
5. Measurement and Data Analysis:
-
After the collection period, re-weigh the swab to determine the amount of saliva produced.
-
The total saliva secreted can be expressed as a percentage of the mouse's body weight.[2]
-
Compare the amount of saliva produced in the this compound-treated groups to the vehicle-treated group to determine the inhibitory effect.
-
An approximate IC50 can be calculated from the dose-response curve.
Conclusion
The effective concentration of this compound is highly dependent on the specific experimental context. For in vitro studies, concentrations in the low nanomolar range are typically effective for blocking muscarinic receptor function. For in vivo studies in rodents, doses in the range of 0.1 to 1 mg/kg are often used to achieve peripheral muscarinic blockade. It is recommended that researchers perform dose-response studies to determine the optimal concentration or dose for their specific model and endpoint. The protocols provided herein offer a starting point for these investigations.
References
Methylatropine Bromide Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylatropine (B1217387) bromide is a quaternary ammonium (B1175870) derivative of atropine (B194438) and acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its quaternary structure limits its ability to cross the blood-brain barrier, making it a valuable tool in preclinical research for investigating the peripheral effects of the cholinergic system without the confounding central effects associated with atropine.[1][3] Methylatropine is frequently used in animal models to counteract the peripheral side effects of cholinergic agonists like pilocarpine (B147212) in epilepsy models, or to study the role of peripheral muscarinic receptors in various physiological processes such as salivation and bronchoconstriction.[1][3]
These application notes provide a comprehensive overview of the common administration routes for methylatropine bromide in various animal models, complete with detailed protocols and quantitative data to aid in experimental design.
Data Presentation: Quantitative Dosing Information
The following tables summarize reported dosages of this compound for different administration routes in common animal models. It is crucial to note that optimal dosage can vary based on the specific animal strain, age, sex, and experimental context. Therefore, these values should be considered as a starting point for dose-response studies.
Table 1: this compound Dosages in Rodent Models
| Animal Model | Administration Route | Dosage Range | Application/Effect Noted |
| Rat | Intravenous (IV) | 5.5 µg/kg (ED50) | Inhibition of acetylcholine-induced hypotension[2][4] |
| Mouse | Intraperitoneal (IP) | Not specified for methylatropine, but atropine is used up to 8 mg/kg to suppress mouse-killing behavior. | Behavioral studies[2] |
| Mouse | Subcutaneous (SC) | Not specified for methylatropine, but related compounds are used from 0.01-1 mg/kg. | Attenuation of pilocarpine-induced secretions[1] |
Table 2: this compound Dosages in Other Animal Models
| Animal Model | Administration Route | Dosage Range | Application/Effect Noted |
| Guinea Pig | Nasal | 2.5 mg/kg | Protection against sarin-induced toxicity |
| Dog | Not specified | Not specified | Reduction in salivation, induction of mydriasis, increased heart rate[2][4] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of this compound's mechanism and its application in experimental settings, the following diagrams are provided.
Experimental Protocols
The following protocols provide detailed methodologies for the administration of this compound via common routes in animal models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Solution Preparation
Objective: To prepare a sterile solution of this compound for parenteral administration.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution[5]
-
Sterile vials
-
Syringes with sterile filters (0.22 µm)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile saline to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm filter to the syringe and filter the solution into a new sterile vial. This step ensures the sterility of the final solution.
-
Store the prepared solution as recommended by the manufacturer, typically at 2-8°C for short-term use. For longer-term storage, consult the product datasheet.
Intravenous (IV) Administration in Rats
Objective: To administer this compound directly into the systemic circulation of a rat via the lateral tail vein.
Materials:
-
Prepared sterile this compound solution
-
Rat restrainer
-
Heat lamp or warm water bath
-
Sterile gauze
-
Tuberculin syringes (1 mL) with 25-27G needles[6]
Procedure:
-
Warm the rat's tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to induce vasodilation of the tail veins.[6]
-
Place the rat in a suitable restrainer.
-
Wipe the tail with 70% ethanol to disinfect the injection site and improve visualization of the veins.[7]
-
Identify one of the lateral tail veins.
-
Hold the tail gently and introduce the needle, bevel up, into the vein at a shallow angle (approximately 15-20 degrees).
-
A successful cannulation is often indicated by a "flash" of blood in the needle hub.
-
Slowly inject the this compound solution. Observe for any signs of extravasation (swelling at the injection site). If this occurs, stop the injection immediately and withdraw the needle.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[7]
-
Return the animal to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Administration in Mice
Objective: To administer this compound into the peritoneal cavity of a mouse.
Materials:
-
Prepared sterile this compound solution
-
Tuberculin syringes (1 mL) with 25-27G needles[8]
-
70% ethanol
-
Sterile gauze
Procedure:
-
Gently restrain the mouse by scruffing the neck and securing the tail.
-
Position the mouse so that its head is tilted slightly downwards. This allows the abdominal organs to move away from the injection site.[9]
-
Identify the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[8][10]
-
Wipe the injection site with 70% ethanol.[10]
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[9]
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.[11]
-
Inject the solution smoothly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Subcutaneous (SC) Administration in Mice
Objective: To administer this compound into the subcutaneous space of a mouse.
Materials:
-
Prepared sterile this compound solution
-
Tuberculin syringes (1 mL) with 25-27G needles[12]
-
70% ethanol
-
Sterile gauze
Procedure:
-
Restrain the mouse by scruffing the loose skin over the neck and shoulders.
-
Lift the skin to create a "tent."[13]
-
Wipe the base of the tented skin with 70% ethanol.
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure a blood vessel has not been entered.[12]
-
Inject the solution. A small bleb or lump should form under the skin, which will dissipate as the solution is absorbed.[13]
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its cage and monitor.
Oral Gavage Administration in Mice
Objective: To deliver a precise dose of this compound directly into the stomach of a mouse.
Materials:
-
Prepared this compound solution (aqueous)
-
Appropriately sized oral gavage needle (flexible or rigid with a ball-tip)[14]
-
1 mL syringe
Procedure:
-
Select the correct size gavage needle for the mouse. The length should be pre-measured from the tip of the mouse's nose to the last rib.[14]
-
Fill the syringe with the desired volume of this compound solution.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle; the mouse should swallow it with minimal resistance.[14]
-
Administer the solution slowly and smoothly.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[15]
Conclusion
This compound is a critical pharmacological tool for the study of peripheral muscarinic receptor function in vivo. The selection of an appropriate administration route and dosage is paramount for obtaining reliable and reproducible data. The protocols and data provided herein serve as a comprehensive guide for researchers. It is essential to adhere to strict aseptic techniques and institutional guidelines for animal welfare when performing these procedures.
References
- 1. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. research.vt.edu [research.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. research.vt.edu [research.vt.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methylatropine Bromide in Ophthalmology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylatropine (B1217387) bromide is a quaternary ammonium (B1175870) salt of atropine (B194438) and acts as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Its utility in ophthalmology research, particularly in the investigation of myopia (nearsightedness), stems from its ability to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle).[2][3] Unlike its parent compound, atropine, methylatropine bromide's quaternary structure limits its penetration across the blood-brain barrier, reducing the potential for central nervous system side effects in systemic applications. In ophthalmic research, it is primarily investigated for its potential to control the progression of myopia by acting on the signaling pathways within the retina, choroid, and sclera that regulate eye growth.
These application notes provide an overview of the research applications of this compound in ophthalmology and detailed protocols for key experiments.
Key Research Applications
-
Myopia Control: this compound is investigated for its ability to slow the axial elongation of the eye, a primary factor in the progression of myopia. Research suggests that muscarinic antagonists like this compound influence the remodeling of the scleral extracellular matrix and modulate choroidal thickness.
-
Mechanism of Action Studies: It is used as a pharmacological tool to probe the role of muscarinic signaling in ocular tissues. Studies focus on its effects on scleral fibroblasts, choroidal blood flow, and retinal signaling cascades.
-
Drug Development: As a potential therapeutic agent, this compound is evaluated in preclinical animal models of myopia to assess its efficacy and safety profile for ophthalmic use.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of muscarinic antagonists, primarily atropine, which is structurally and functionally related to this compound. These values can serve as a starting point for designing experiments with this compound.
Table 1: In Vitro Studies on Scleral Fibroblasts
| Parameter | Compound | Cell Type | Concentration Range | Observed Effect | Reference |
| Cell Proliferation | Atropine | Human Scleral Fibroblasts | 0.1 - 100 µM | Dose-dependent inhibition of DNA synthesis | Fudan University Study |
| Pirenzepine | Human Scleral Fibroblasts | 0.1 - 100 µM | Dose-dependent inhibition of DNA synthesis | Fudan University Study | |
| Carbachol (Agonist) | Human Scleral Fibroblasts | 0.1 - 100 µM | Dose-dependent increase in cell proliferation | Fudan University Study | |
| Extracellular Matrix (ECM) Production | Atropine | Human Scleral Fibroblasts | 0.1 - 1.0 mM | Increased Collagen I and Fibronectin production | University of Pisa Study |
| 7-methylxanthine | Human Scleral Fibroblasts | 100 - 500 µM | Increased Collagen I and Fibronectin production | University of Pisa Study |
Table 2: In Vivo Studies in Animal Models of Myopia
| Parameter | Compound | Animal Model | Concentration/Dose | Route of Administration | Observed Effect | Reference |
| Axial Elongation | Atropine Sulfate | Chick | 1% (50µl) | Conjunctival Injection | Reduced axial elongation | ARVO Abstract |
| Myopic Shift | Atropine | Rabbit | 10% | Topical Eye Drop | Suppressed myopic refractive shift | IOVS Article |
| Axial Elongation | Atropine | Rabbit | 10% | Topical Eye Drop | Suppressed ocular elongation | IOVS Article |
| Scleral Thickness | Atropine Sulfate | Chick | 1% (50µl) | Conjunctival Injection | Normalized fibrous sclera thickness | ARVO Abstract |
| Choroidal Thickness | Atropine | Mouse (C57BL/6) | 1% | Subconjunctival Injection | Not specified | Molecular Vision Article |
Signaling Pathways
This compound, as a muscarinic antagonist, is believed to influence several signaling pathways involved in the regulation of eye growth. The primary mechanism involves the blockade of muscarinic acetylcholine receptors on various ocular cells, including those in the retina, retinal pigment epithelium (RPE), choroid, and sclera. This blockade disrupts the downstream signaling cascades that are thought to contribute to myopia progression.
Figure 1: Proposed signaling pathway for this compound in myopia control.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound in ophthalmology research. These protocols are based on established methodologies for the related compound, atropine, and can be adapted for use with this compound.
In Vitro Scleral Fibroblast Proliferation Assay
This protocol details how to assess the effect of this compound on the proliferation of scleral fibroblasts.
Figure 2: Workflow for scleral fibroblast proliferation assay.
Materials:
-
Human Scleral Fibroblasts (HSF)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) cell proliferation ELISA kit
Procedure:
-
Cell Culture: Culture HSFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed HSFs into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) in serum-free DMEM. Add the treatment solutions to the respective wells and incubate for 24 hours. Include a vehicle control (serum-free DMEM alone).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-24 hours.
-
ELISA: Follow the manufacturer's instructions for the BrdU cell proliferation ELISA kit. This typically involves fixing the cells, denaturing the DNA, adding an anti-BrdU antibody conjugated to peroxidase (POD), adding the substrate, and measuring the absorbance using a microplate reader.
-
Data Analysis: Calculate the proliferation rate as a percentage of the vehicle control.
Western Blot Analysis of Extracellular Matrix Proteins
This protocol describes the detection of Collagen I expression in scleral fibroblasts treated with this compound.
Figure 3: Workflow for Western blot analysis of Collagen I.
Materials:
-
Treated HSFs from the previous experiment
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-Collagen I)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound (e.g., 0.1, 0.5, 1.0 mM) for 24-48 hours, wash the HSFs with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Collagen I overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin or GAPDH.
In Vivo Form-Deprivation Myopia (FDM) Model in Mice
This protocol outlines the induction of myopia in mice and treatment with this compound.
Figure 4: Workflow for the in vivo form-deprivation myopia model.
Materials:
-
C57BL/6 mice (e.g., 3-4 weeks old)
-
Anesthesia
-
Suturing material or custom-made goggles
-
This compound solution (e.g., 1%)
-
Microsyringe
-
Autorefractor for small animals
-
Optical coherence tomography (OCT) or high-frequency ultrasound for axial length measurement
Procedure:
-
Animal Selection and Baseline Measurements: Acclimate young C57BL/6 mice and measure their baseline refractive error and axial length.
-
Form Deprivation: Under anesthesia, induce monocular form deprivation in the experimental eye. This can be achieved by eyelid suture or by affixing a translucent goggle over the eye. The contralateral eye serves as a control.
-
Treatment: Administer this compound to the form-deprived eye. The route of administration can be topical (eye drops) or subconjunctival injection (e.g., 1% solution). A vehicle control group should be included.
-
Monitoring: Monitor the animals daily for any signs of distress or ocular irritation.
-
Endpoint Measurements: After the treatment period (e.g., 2-4 weeks), measure the final refractive error and axial length of both eyes.
-
Tissue Collection: Euthanize the animals and enucleate the eyes for further analysis.
-
Analysis: Tissues can be processed for histology to examine scleral and choroidal thickness, or for molecular analysis (e.g., Western blot, qPCR) to assess changes in protein and gene expression related to ECM remodeling and signaling pathways.
Conclusion
This compound holds promise as a research tool and potential therapeutic agent in ophthalmology, particularly for understanding and managing myopia. The protocols provided herein offer a framework for investigating its mechanisms of action and preclinical efficacy. Researchers should optimize these protocols based on their specific experimental conditions and objectives. Careful consideration of drug concentration, treatment duration, and appropriate animal models is crucial for obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
Common experimental problems with Methylatropine bromide
Welcome to the technical support center for Methylatropine bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quaternary ammonium (B1175870) salt of atropine. It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking these receptors, it inhibits the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. Its quaternary structure limits its ability to cross the blood-brain barrier, making it a peripherally restricted antagonist.[2]
Q2: How should I store and handle this compound?
Proper storage is crucial to maintain the compound's stability and potency.
-
Solid Form: The crystalline solid should be stored at -20°C for long-term stability of up to four years.[3][4][5] For shorter periods, storage at +5°C ± 3°C is also acceptable.
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., water, DMSO).[4] It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is best to prepare aliquots.
-
Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[4] For in vivo experiments, it is advisable to prepare fresh solutions daily.[6]
Q3: What are the solubility characteristics of this compound?
This compound is soluble in water at approximately 10 mg/mL.[3][4][5] For in vivo studies, various solvent systems can be used to achieve higher concentrations if needed, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 2.5 mg/mL. If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.
Troubleshooting Guides
Problem 1: Inconsistent or Low Potency in Functional Assays
Q: I am observing lower than expected or variable potency of this compound in my functional assays (e.g., calcium mobilization). What could be the cause?
A: Several factors can contribute to low or inconsistent potency. Here is a systematic approach to troubleshoot this issue:
-
Compound Integrity:
-
Improper Storage: Verify that the solid compound and its stock solutions have been stored according to the recommendations (see FAQ 2). Improper storage can lead to degradation.
-
Solution Age: Aqueous working solutions should be prepared fresh for each experiment, as prolonged storage can lead to hydrolysis and loss of activity.[4]
-
-
Solution Preparation:
-
Weighing and Dilution Errors: Double-check all calculations for weighing and serial dilutions. Even small errors can significantly impact the final concentration in the assay.
-
Incomplete Dissolution: Ensure the compound is fully dissolved in the solvent before making further dilutions. Visual inspection for any precipitate is essential.
-
-
Assay Conditions:
-
pH of Buffer: The stability of ester-containing compounds like this compound can be pH-sensitive. Ensure your assay buffer is within a stable pH range, typically near physiological pH (7.2-7.4).
-
Incubation Times: Insufficient pre-incubation time with this compound may not allow it to reach equilibrium with the receptors before the addition of an agonist. Optimize the pre-incubation time (typically 15-60 minutes) for your specific assay system.
-
-
Assay System Health:
-
Cell Health and Receptor Expression: Ensure your cells are healthy and have adequate expression of the target muscarinic receptor. Low receptor expression will result in a reduced signal window.
-
Agonist Concentration: Use a sub-maximal concentration of the agonist (e.g., EC80) to ensure a robust response that can be competitively inhibited.
-
Problem 2: High Non-Specific Binding in Radioligand Binding Assays
Q: In my competitive radioligand binding assay, I am seeing high non-specific binding (NSB), which is compromising my results. How can I reduce it?
A: High non-specific binding can obscure the true specific binding signal. Here are some steps to mitigate this issue:
-
Optimize Radioligand Concentration:
-
Use a radioligand concentration at or near its dissociation constant (Kd). Using concentrations far above the Kd can lead to increased NSB.
-
-
Filter Pre-treatment:
-
If using glass fiber filters, pre-soak them in a solution of 0.3-0.5% polyethyleneimine (PEI) for at least 30-60 minutes. PEI is a cationic polymer that blocks non-specific binding sites on the negatively charged filters.
-
-
Optimize Protein Concentration:
-
Titrate the amount of membrane preparation used in the assay. High concentrations of membrane protein can increase NSB. Aim for an optimal balance where specific binding is high and NSB is low (typically <50% of total binding). A starting point of 20-50 µg of protein per well is common.
-
-
Modify Assay Buffer:
-
Including a protein like Bovine Serum Albumin (BSA) in the assay buffer can sometimes help to reduce non-specific interactions.
-
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₆NO₃ • Br | [3][4][5] |
| Molecular Weight | 384.3 g/mol | [3][4][5][7] |
| Purity | ≥95% | [3][4][5] |
| Appearance | Crystalline solid | [3][4][5] |
| Solubility in Water | ~10 mg/mL | [3][4][5] |
| Long-term Storage (Solid) | -20°C (≥ 4 years) | [3][4][5] |
| Stock Solution Storage | -80°C (6 months); -20°C (1 month) | [6][1] |
| IC₅₀ (mAChR) | <0.1 nM (in a radioligand binding assay using isolated porcine brain membranes) | [3][4] |
| ED₅₀ (in vivo) | 5.5 µg/kg (reduction of acetylcholine-induced decrease in blood pressure in rats, IV) | [3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest
-
Radioligand (e.g., [³H]-N-methylscopolamine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
This compound
-
Non-specific binding control (e.g., 10 µM Atropine)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3-0.5% PEI)
-
Cell harvester
-
Scintillation counter and fluid
Methodology:
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 25 µL of radioligand, 25 µL of Assay Buffer, and 50 µL of membrane preparation.
-
Non-specific Binding (NSB): 25 µL of radioligand, 25 µL of 10 µM Atropine, and 50 µL of membrane preparation.
-
Competitive Binding: 25 µL of radioligand, 25 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (20-25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filter discs to scintillation vials, add 4-5 mL of liquid scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay
This protocol describes a method to measure the antagonist effect of this compound on agonist-induced calcium mobilization in cells expressing muscarinic receptors.
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO or HEK-293 cells)
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Muscarinic receptor agonist (e.g., Carbachol)
-
Fluorescence microplate reader with an integrated fluidics system
Methodology:
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Remove the cell culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Pre-incubation:
-
Prepare a dilution series of this compound in Assay Buffer.
-
Add the diluted this compound to the respective wells and incubate at room temperature for 15-30 minutes.
-
-
Calcium Measurement:
-
Place the cell plate into the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds (Excitation: ~490 nm, Emission: ~525 nm).
-
Using the integrated fluidics, add a pre-determined concentration of the agonist (e.g., Carbachol at EC80) to all wells.
-
Continue to record the fluorescence intensity for at least 120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after agonist addition to the baseline fluorescence.
-
Plot the fluorescence change against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Methylatropine Bromide Assay Optimization and Troubleshooting Guide
Here is a technical support center for optimizing Methylatropine bromide concentration in assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound in various experimental assays. Find answers to frequently asked questions, detailed troubleshooting guides for common issues, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a peripherally restricted muscarinic antagonist.[1] It is a quaternary ammonium (B1175870) salt of atropine, which means it carries a positive charge and does not readily cross the blood-brain barrier.[2] Its primary mechanism of action is to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), blocking the effects of acetylcholine and other muscarinic agonists.[3][4] It binds to all five muscarinic receptor subtypes (M1-M5) with high affinity.[1]
Q2: What are the common applications of this compound in research?
A: In research, this compound is frequently used to:
-
Differentiate between central and peripheral muscarinic receptor effects, due to its inability to cross the blood-brain barrier.[1][2]
-
Act as a reference antagonist in competitive binding and functional assays for muscarinic receptors.
-
Investigate the role of peripheral muscarinic receptors in various physiological processes, such as salivation and gastrointestinal motility.[1][3]
Q3: How should I prepare and store this compound stock solutions?
A: this compound is typically supplied as a crystalline solid.[5] For laboratory procedures, a stock solution can be prepared by dissolving it in water to a concentration of approximately 10 mg/ml.[5] It is recommended not to store the aqueous solution for more than one day to ensure its stability and efficacy.[5] For long-term storage, the solid compound should be kept at -20°C, where it is stable for at least four years.[5]
Q4: Is this compound selective for a specific muscarinic receptor subtype?
A: No, this compound is considered a non-selective muscarinic antagonist, meaning it binds with high affinity to all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5).[1] Its affinity is generally in the low nanomolar to sub-nanomolar range for these receptors.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Radioligand Binding Assays
Q1: I'm observing high non-specific binding (NSB) in my competitive binding assay. What could be the cause and how can I fix it?
A: High non-specific binding can obscure your specific binding signal and reduce assay sensitivity. As a quaternary ammonium compound, this compound has a permanent positive charge and hydrophobic regions, which can lead to electrostatic and hydrophobic interactions with assay components like plastic plates and filters.[6]
Potential Causes & Solutions:
-
Suboptimal Blocking: Insufficient or ineffective blocking of non-specific sites on the assay plate or filters.
-
Solution: Optimize your blocking agent. Test different blocking agents (e.g., Bovine Serum Albumin (BSA), non-fat dry milk) at various concentrations and incubation times. Ensure the blocking buffer is included in all subsequent assay steps.[6]
-
-
Inadequate Washing: Inefficient washing steps may not be removing all unbound ligand.
-
Solution: Increase the number of wash cycles (e.g., from 3 to 4 times) and/or the volume of wash buffer.[7] Ensure the wash buffer is ice-cold to reduce dissociation of the specifically bound ligand.
-
-
High Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase NSB.[7]
-
Solution: Use a radioligand concentration at or near its Kd value for competitive binding assays.[7]
-
-
High Membrane Protein Concentration: Too much protein in the assay can increase the number of non-specific binding sites.
-
Solution: Titrate the amount of membrane preparation to find the optimal concentration that maximizes specific binding while keeping NSB low (typically <50% of total binding). A starting range of 20-50 µg of protein per well is common.[7]
-
Troubleshooting Workflow for High Background Signal
Caption: A decision tree for troubleshooting high background signals.
Functional Assays (e.g., Calcium Mobilization)
Q2: The inhibitory effect (IC50) of this compound in my functional assay is much higher than expected from binding affinity (Ki) values. Why is there a discrepancy?
A: A difference between the functional IC50 and the binding Ki is common and can be influenced by several factors related to the assay conditions and the biological system.
Potential Causes & Solutions:
-
Agonist Concentration: The concentration of the agonist used to stimulate the cells will directly impact the apparent potency of the antagonist. According to the Cheng-Prusoff equation, a higher agonist concentration will require a higher antagonist concentration to achieve 50% inhibition.
-
Solution: Use an agonist concentration that elicits a submaximal response, typically the EC50 or EC80, rather than a maximal (EC100) concentration. This will provide a more sensitive window for measuring competitive antagonism.
-
-
Incubation Time: The incubation time with this compound may not be sufficient to reach equilibrium, especially if the antagonist has slow binding kinetics.
-
Solution: Perform a time-course experiment to determine the optimal pre-incubation time for this compound before adding the agonist.
-
-
Receptor Reserve: The cell line used may have a high receptor reserve (spare receptors). This means that a maximal response can be achieved even when a significant fraction of receptors is occupied by the antagonist, leading to a rightward shift in the antagonist's dose-response curve and a higher apparent IC50.
-
Solution: This is an inherent property of the cell system. A Schild analysis can be performed to determine the pA2 value, which is a measure of antagonist affinity that is independent of the agonist concentration and receptor reserve.
-
Cell Viability Assays
Q3: I'm seeing a decrease in cell viability at high concentrations of this compound that seems unrelated to muscarinic receptor antagonism. What could be happening?
A: At high concentrations, some compounds can exhibit off-target effects or direct cytotoxicity that is independent of their primary pharmacological target.
Potential Causes & Solutions:
-
Direct Cytotoxicity: High concentrations of any chemical substance can be toxic to cells.
-
Solution: Determine the concentration range over which this compound acts specifically as a muscarinic antagonist. This is typically well below concentrations that induce general cytotoxicity. Run a control experiment with a cell line that does not express muscarinic receptors to assess non-specific toxicity.
-
-
Assay Interference: this compound, particularly at high concentrations, might interfere with the assay chemistry itself (e.g., formazan-based assays like MTT or resazurin-based assays).
-
Solution: Run a cell-free control where you add this compound to the assay medium with the viability reagent but without cells. This will reveal any direct chemical interaction between the compound and the assay components. Consider using an orthogonal viability assay that relies on a different detection principle (e.g., an ATP-based assay like CellTiter-Glo®).[8]
-
Data Presentation: Quantitative Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design.
Table 1: Binding Affinities and Functional Potencies of Muscarinic Antagonists
| Compound | Receptor Subtype | IC50 (nM) | Assay Type | Cell Line/Tissue |
| This compound | M1 | 6 | Calcium Mobilization[1] | CHO-hM1 |
| This compound | Muscarinic (non-selective) | <0.1 | Radioligand Binding[3][5] | Porcine brain membranes |
| Atropine sulfate | M1 | 48 | Calcium Mobilization[1] | CHO-hM1 |
| Ethylatropine bromide | M1 | 157 | Calcium Mobilization[1] | CHO-hM1 |
Note: IC50 values are highly dependent on the specific assay conditions, including the agonist and its concentration in functional assays.
Experimental Protocols
Protocol 1: Competitive Muscarinic Receptor Radioligand Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of this compound at muscarinic receptors.
Materials:
-
Receptor Source: Membrane preparation from cells or tissue expressing muscarinic receptors (e.g., CHO cells expressing a human muscarinic receptor subtype, rat brain cortex).[7]
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist radioligand.[7][9]
-
Test Compound: this compound.
-
Reference Antagonist: Atropine (10 µM final concentration for defining non-specific binding).[7][9]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Mat: Glass fiber filter mat (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Scintillation Cocktail
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer (e.g., from 10⁻¹¹ to 10⁻⁵ M).[7]
-
Dilute the membrane preparation in Assay Buffer to the optimized protein concentration (e.g., 20-50 µ g/well ).[7]
-
Dilute [³H]-NMS in Assay Buffer to a final concentration near its Kd value (e.g., 0.5-1.0 nM).[9]
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add 25 µL of Assay Buffer, 50 µL of membrane preparation, and 25 µL of [³H]-NMS.[9]
-
Non-Specific Binding (NSB): Add 25 µL of 10 µM Atropine, 50 µL of membrane preparation, and 25 µL of [³H]-NMS.[9]
-
Competitive Binding: Add 25 µL of each this compound dilution, 50 µL of membrane preparation, and 25 µL of [³H]-NMS.[9]
-
-
Incubation: Incubate the plate at room temperature (20-25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[7][9]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a filtration apparatus (cell harvester).[7]
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[7][9]
-
Scintillation Counting: Transfer the filter discs to scintillation vials, add 4-5 mL of liquid scintillation cocktail, and count the radioactivity.[9]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
General Experimental Workflow for Optimization
Caption: A four-phase workflow for optimizing compound concentrations.
Protocol 2: Calcium Mobilization Functional Assay
This protocol describes how to measure the antagonistic effect of this compound on Gq-coupled muscarinic receptors (e.g., M1, M3, M5) by monitoring changes in intracellular calcium.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing a Gq-coupled muscarinic receptor (e.g., CHO-hM1 cells).[1]
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Agonist: Carbachol (B1668302) or acetylcholine.
-
Antagonist: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[1]
-
Probenecid: (Optional, but recommended) To prevent the active transport of the dye out of the cells.
Procedure:
-
Cell Plating: Seed cells into a 96-well, black-walled, clear-bottom plate and culture overnight to allow them to attach and form a monolayer.
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Add the calcium indicator dye loading solution (e.g., Fluo-4 AM in Assay Buffer, with probenecid) to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Antagonist Pre-incubation:
-
Gently wash the cells twice with Assay Buffer to remove excess dye.
-
Add Assay Buffer containing various concentrations of this compound (and a vehicle control) to the appropriate wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FlexStation® or FLIPR®) equipped with an automated injection system.
-
Set the reader to measure fluorescence at appropriate excitation/emission wavelengths (e.g., ~494 nm / ~516 nm for Fluo-4).
-
Record a stable baseline fluorescence for 15-20 seconds.
-
-
Agonist Stimulation:
-
Inject a pre-determined concentration of the agonist (e.g., carbachol at its EC80 concentration) into all wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration to determine the IC50 value.
-
Muscarinic Acetylcholine Signaling Pathway (Gq-coupled)
Caption: Gq-coupled muscarinic receptor signaling pathway.
References
- 1. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting solubility issues with Methylatropine bromide
Technical Support Center: Methylatropine Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For high concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound is soluble in DMSO at approximately 147.06 mg/mL.[1] For aqueous-based assays, water can be used, with a solubility of approximately 10 mg/mL.[2][3]
Q2: How should I store this compound powder and its solutions?
The solid powder should be stored at -20°C for long-term stability, where it is stable for at least four years.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is not recommended to store aqueous solutions for more than one day.[3]
Q3: My DMSO stock of this compound appears hazy. What could be the cause?
Hygroscopic DMSO can significantly impact the solubility of this compound.[1] It is recommended to use newly opened, anhydrous DMSO to prepare stock solutions. If haziness persists, gentle warming and sonication may help to fully dissolve the compound.[1]
Q4: Can I dissolve this compound directly in Phosphate-Buffered Saline (PBS)?
While this compound is soluble in aqueous solutions, its solubility in PBS may be lower than in pure water due to the presence of salts. It is advisable to first prepare a concentrated stock solution in water or DMSO and then dilute it into PBS for your experiment. Direct dissolution in PBS may require more vigorous agitation and may not reach the same concentration as in water.
Q5: Is this compound sensitive to pH?
Yes, as an amine salt, the solubility of this compound can be pH-dependent.[4] In acidic conditions, the amine group is protonated, which generally increases its solubility in aqueous solutions. Conversely, in basic conditions, it may convert to its free base form, which can be less soluble.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving in Water | Concentration exceeds solubility limit (approx. 10 mg/mL). | - Ensure you are not exceeding the solubility limit. - Gently warm the solution. - Use sonication to aid dissolution. |
| Precipitation Upon Dilution in Buffer | The compound is precipitating out of the aqueous buffer. | - Prepare a higher concentration stock in DMSO. - Perform a serial dilution into the aqueous buffer. - Consider the use of co-solvents if compatible with your experimental system. |
| Cloudiness or Precipitation Over Time | The compound is coming out of solution due to temperature changes or solvent evaporation. | - Ensure the solution is stored in a tightly sealed container. - If the solution was heated to dissolve, it may precipitate upon cooling. Maintain a constant temperature if necessary.[4] |
| Inconsistent Results Between Experiments | Variability in solution preparation. | - Always use fresh, high-purity solvents. - Ensure the compound is fully dissolved before use. - Prepare fresh dilutions for each experiment from a concentrated stock. |
Quantitative Solubility Data
| Solvent | Solubility | Molar Equivalent | Notes |
| Water | ~ 10 mg/mL[2][5] | ~ 26 mM | Aqueous solutions are not recommended for storage longer than one day.[6] |
| DMSO | ~ 147.06 mg/mL[1] | ~ 382.66 mM | May require sonication. Use of hygroscopic DMSO can negatively impact solubility.[1] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from standard pharmaceutical guidelines for determining the equilibrium solubility of a compound.[6][7]
Materials:
-
This compound powder
-
Selected solvent (e.g., Water, PBS pH 7.4)
-
Scintillation vials or other suitable containers
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials at a moderate speed for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, allow the vials to sit undisturbed for at least 1 hour to allow undissolved particles to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution to an appropriate concentration and quantify the amount of dissolved this compound using a validated HPLC method.
-
The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.
Protocol 2: Preparation of a Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of powder).
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Recommended workflow for preparing aqueous experimental solutions.
References
Technical Support Center: Methylatropine Bromide Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Methylatropine (B1217387) bromide in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Methylatropine bromide in solution?
A1: The primary degradation pathway for this compound in solution is hydrolysis of the ester linkage.[1][2] This reaction is catalyzed by hydroxyl ions (OH⁻) and results in the formation of tropic acid and methylatropine, which is the quaternary ammonium (B1175870) salt of tropine.[2] The positive charge on the quaternary nitrogen atom in this compound makes the ester group more susceptible to nucleophilic attack by hydroxide (B78521) ions, leading to a significantly faster hydrolysis rate compared to its tertiary amine analog, atropine (B194438).[1]
Q2: What are the main factors that influence the degradation of this compound in solution?
A2: The main factors influencing the degradation of this compound are:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Alkaline conditions significantly accelerate the degradation due to the increased concentration of hydroxyl ions.[1][2] The minimum rate of hydrolysis for atropine, a closely related compound, occurs in the acidic pH range, typically between pH 3 and 4.
-
Temperature: Higher temperatures increase the rate of the hydrolysis reaction.[1] Therefore, storage at elevated temperatures will lead to faster degradation.
-
Light: While hydrolysis is the primary concern, exposure to light, particularly UV light, can potentially lead to photodegradation. It is generally recommended to protect solutions from light.
-
Presence of Oxidizing Agents: Oxidizing agents can potentially degrade the molecule, although this is a less common pathway compared to hydrolysis.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, stock solutions of this compound should be stored at low temperatures, protected from light, and ideally buffered to an acidic pH. For short-term storage (days to weeks), refrigeration (2-8 °C) is recommended. For long-term storage (months), freezing (-20 °C or below) is advisable. It is also crucial to use tightly sealed containers to prevent evaporation and contamination.
Q4: Can I use co-solvents to dissolve this compound, and how do they affect stability?
A4: Yes, co-solvents can be used to dissolve this compound, which is soluble in water and polar organic solvents. However, the choice of co-solvent should be made carefully. While some co-solvents may be necessary for formulation purposes, they can also influence the rate of hydrolysis. It is important to select co-solvents that are non-reactive and to evaluate their impact on the stability of the final formulation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of potency in the this compound solution over a short period. | Hydrolysis due to alkaline or neutral pH. | - Adjust the pH of the solution to an acidic range (ideally pH 3-4) using a suitable buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer).- Verify the final pH of the solution after preparation. |
| Elevated storage temperature. | - Store the solution at the recommended temperature (refrigerated for short-term, frozen for long-term).- Avoid repeated freeze-thaw cycles by aliquoting the stock solution. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | - The primary degradation products are tropic acid and the methylatropine quaternary ammonium cation.[2]- Perform forced degradation studies to identify potential degradation products and confirm the specificity of your analytical method. |
| Contamination. | - Ensure proper aseptic techniques during solution preparation.- Use high-purity solvents and reagents. | |
| Precipitation in the solution upon storage. | Change in pH leading to decreased solubility of degradation products or the parent compound. | - Ensure the solution is adequately buffered to maintain a stable pH.- Check the solubility of this compound and its potential degradation products in the chosen solvent system at the storage temperature. |
| Use of an inappropriate co-solvent. | - Evaluate the compatibility of the co-solvent with this compound and other formulation components. | |
| Discoloration of the solution. | Photodegradation or oxidative degradation. | - Protect the solution from light by using amber-colored vials or by wrapping the container in foil.- Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation if oxidation is suspected. Purge solutions with an inert gas like nitrogen or argon. |
Data Presentation
Table 1: Factors Affecting the Rate of Hydrolysis of Atropine Analogs
| Factor | Effect on Hydrolysis Rate | Reference |
| Increasing pH (alkaline conditions) | Significant increase | [1][2] |
| Increasing Temperature | Increase | [1] |
| Quaternary Ammonium Structure | 35-fold increase compared to tertiary amine | [1] |
Note: Specific kinetic data for this compound is limited in publicly available literature. The data for atropine and homatropine (B1218969) methylbromide provide a strong indication of the expected behavior of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Neutralize the solution with an appropriate volume of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize the solution with an appropriate volume of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at 80°C for 48 hours.
-
-
Photodegradation:
-
Expose the stock solution to a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method validation according to ICH guidelines is essential.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % A % B 0 95 5 20 50 50 25 50 50 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Method Validation Parameters:
-
Specificity (peak purity analysis of the parent drug peak in the presence of degradation products).
-
Linearity.
-
Range.
-
Accuracy.
-
Precision (repeatability and intermediate precision).
-
Limit of Detection (LOD).
-
Limit of Quantitation (LOQ).
-
Robustness.
Mandatory Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing and strategies to prevent this compound degradation.
References
Technical Support Center: Methylatropine Bromide Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of Methylatropine bromide in experimental assays.
Understanding the Challenge: Properties of this compound
This compound is a quaternary ammonium (B1175870) salt of atropine, making it a highly polar and positively charged molecule.[1][2] This inherent charge is a primary driver of non-specific binding, as the compound can readily engage in electrostatic interactions with negatively charged surfaces, such as plasticware, filter membranes, and cellular components.[3]
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
A1: Non-specific binding (NSB) refers to the binding of a ligand, such as this compound, to sites other than its intended target receptor or molecule.[4] This phenomenon can lead to high background noise in an assay, which obscures the true specific binding signal.[5] If NSB constitutes more than 50% of the total binding, the data quality becomes unreliable, making it difficult to accurately determine key parameters like binding affinity (Kd) or inhibitory constants (Ki).[4][6]
Q2: My non-specific binding with this compound is very high. What is the first thing I should check?
A2: The first step is to optimize your assay buffer. Due to the cationic nature of this compound, electrostatic interactions are a major cause of NSB.[3] Modifying the buffer to reduce these interactions is often the most effective initial strategy. This can be achieved by increasing the ionic strength or adding blocking agents.[7][8]
Q3: Can the type of microplate I use affect non-specific binding?
A3: Yes. Standard polystyrene plates can have charged surfaces that contribute to NSB. If you consistently face issues, consider using low-binding microplates. These plates are specifically treated to have a more neutral and hydrophilic surface, which can significantly reduce the non-specific adsorption of charged molecules.
Troubleshooting Guides
High non-specific binding can be systematically addressed by optimizing various components of your experimental protocol. The following sections provide detailed solutions.
Guide 1: Optimizing Assay and Wash Buffers
The composition of your buffer is critical for controlling NSB. The goal is to create an environment that minimizes the electrostatic and hydrophobic interactions driving non-specific adherence.
Potential Solutions & Methodologies:
-
Increase Ionic Strength:
-
Methodology: Supplement your assay and wash buffers with a neutral salt, such as sodium chloride (NaCl) or potassium chloride (KCl). Start with a concentration of 50-100 mM and titrate upwards. Increasing salt concentration can shield electrostatic interactions between the positively charged this compound and negatively charged surfaces.[7][9]
-
Consideration: While effective, excessively high salt concentrations can sometimes disrupt specific protein-ligand interactions. The optimal concentration should be determined empirically for your specific system.[10]
-
-
Incorporate Blocking Agents:
-
Methodology: Add a protein-based blocking agent like Bovine Serum Albumin (BSA) or casein to your assay buffer.[5][8] These proteins will adsorb to non-specific sites on your assay plates and other surfaces, effectively "blocking" them from interacting with this compound.[11] A typical starting concentration for BSA is 0.1% to 1%.[7]
-
Protocol: Before starting the binding experiment, pre-incubate the microplate wells with the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[5]
-
-
Add a Non-ionic Surfactant:
-
Methodology: If hydrophobic interactions are suspected to contribute to NSB, add a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 to the buffer. These agents disrupt hydrophobic interactions.[7][9]
-
Caution: Surfactants can interfere with some detection methods and may disrupt cell membranes if working with whole cells. Use the lowest effective concentration.
-
Table 1: Recommended Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Starting Concentration | Primary Mechanism of Action | Key Considerations |
| NaCl / KCl | 50 - 200 mM | Shields electrostatic interactions[7][9] | May affect specific binding at very high concentrations.[10] |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific sites on surfaces[8][11] | Ensure high purity; some BSA preparations contain impurities. |
| Casein | 0.1% - 0.5% (w/v) | Effective protein blocker, particularly for phosphoproteins[5][12] | Can be more effective than BSA in some systems.[12] |
| Tween-20 | 0.01% - 0.05% (v/v) | Reduces hydrophobic interactions[7][9] | May interfere with certain assay formats or cell integrity. |
Guide 2: Refining Experimental Procedures
Adjusting the physical steps of the assay can also significantly lower background signals.
Potential Solutions & Methodologies:
-
Optimize Incubation Time and Temperature:
-
Methodology: Non-specific binding can sometimes be time-dependent. Determine the minimum incubation time required to reach equilibrium for specific binding through kinetic experiments (association and dissociation).[13] Shorter incubation times may reduce NSB.[14] Performing incubations at lower temperatures (e.g., 4°C) can also decrease the rate of non-specific interactions.[15]
-
-
Enhance Washing Steps:
-
Methodology: Inadequate washing can leave unbound or weakly bound ligand behind, contributing to high background. Increase the number of wash cycles (e.g., from 3 to 5) and/or the volume of wash buffer used for each wash.[4][14] Using ice-cold wash buffer is a standard practice to reduce the dissociation of the specifically bound ligand during the wash process.[14]
-
Experimental Protocols
Protocol: Basic Radioligand Binding Assay (Filtration Format)
This protocol provides a general framework. Steps marked with an asterisk (*) are key points for optimization to reduce NSB.
-
Plate Preparation:
-
If not using low-binding plates, pre-treat wells with a blocking buffer (e.g., assay buffer containing 0.5% BSA) for at least 1 hour at room temperature.[5]
-
-
Buffer Preparation (*):
-
Assay Setup:
-
Total Binding Wells: Add your receptor source (e.g., membrane preparation), radiolabeled this compound, and assay buffer.
-
Non-Specific Binding Wells: Add the receptor source, radiolabeled this compound, assay buffer, and a high concentration (typically 100-1000 fold excess over the radioligand's Kd) of an unlabeled competitor ligand to saturate the specific binding sites.[4][16]
-
Test Compound Wells: Add the receptor source, radiolabeled this compound, assay buffer, and varying concentrations of your test compound.
-
-
Incubation (*):
-
Incubate the plate for a set time (e.g., 60 minutes) at a specific temperature (e.g., room temperature).
-
Optimization: Test shorter incubation times and lower temperatures to see if NSB is reduced without significantly impacting specific binding.[14]
-
-
Filtration and Washing (*):
-
Detection:
-
Dry the filter mat and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Visual Guides
// Nodes start [label="High Non-Specific Binding\n(NSB > 50% of Total)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Optimize Buffer\nAdd 0.1-1% BSA to assay buffer.\nIncrease ionic strength (add 100 mM NaCl).", fillcolor="#FBBC05", shape=box]; q1 [label="Is NSB now\n< 30% of Total?", shape=diamond, fillcolor="#F1F3F4"]; step2 [label="Step 2: Refine Wash Protocol\nIncrease wash steps from 3 to 5.\nUse ice-cold wash buffer.", fillcolor="#FBBC05", shape=box]; q2 [label="Is NSB now\n< 30% of Total?", shape=diamond, fillcolor="#F1F3F4"]; step3 [label="Step 3: Adjust Incubation\nReduce incubation time.\nPerform assay at 4°C.", fillcolor="#FBBC05", shape=box]; q3 [label="Is NSB now\n< 30% of Total?", shape=diamond, fillcolor="#F1F3F4"]; step4 [label="Step 4: Advanced Options\nUse low-binding plates.\nAdd 0.01% Tween-20 to buffer.", fillcolor="#FBBC05", shape=box]; end_ok [label="Assay Optimized\nProceed with experiment.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; end_consult [label="NSB Still High\nConsider alternative radioligand or\nassay format (e.g., SPA).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> step1; step1 -> q1; q1 -> end_ok [label="Yes"]; q1 -> step2 [label="No"]; step2 -> q2; q2 -> end_ok [label="Yes"]; q2 -> step3 [label="No"]; step3 -> q3; q3 -> end_ok [label="Yes"]; q3 -> step4 [label="No"]; step4 -> end_consult; } ` Figure 1. A troubleshooting flowchart to systematically reduce high non-specific binding.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Understanding Binding of Quaternary Ammonium Compounds with Cellulose-Based Fibers and Wipes for Renewable and Sustainable Hygiene Options [mdpi.com]
- 4. graphpad.com [graphpad.com]
- 5. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
Technical Support Center: Navigating Challenges with Methylatropine Bromide
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the common challenges of limited availability and high cost associated with Methylatropine bromide. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental needs.
Troubleshooting Guide: Limited Availability and High Cost
This compound is a potent, peripherally acting muscarinic acetylcholine (B1216132) receptor antagonist. Its quaternary ammonium (B1175870) structure limits its ability to cross the blood-brain barrier, making it a valuable tool in research to isolate peripheral muscarinic effects.[1] However, its limited availability and high cost can pose significant hurdles.
Issue 1: High Cost of this compound
The expense of this compound can be a major limiting factor for research budgets.
Solutions:
-
Explore Alternative Compounds: Several other muscarinic receptor antagonists with similar peripheral selectivity are commercially available, often at a lower cost. See the comparison table below for details on alternatives like Glycopyrrolate (B1671915) and Ipratropium Bromide.[2][3]
-
Cost-Effective Synthesis of Alternatives: For laboratories with synthetic chemistry capabilities, producing alternatives in-house can be a viable option. For example, Ethylatropine bromide has been proposed as a simple, inexpensive, and effective alternative to Methylatropine.[1][4]
-
Strategic Procurement:
-
Bulk and Collaborative Purchasing: Inquire about discounts for bulk purchases or collaborate with other labs to place larger orders.
-
Supplier Comparison: Prices can vary significantly between suppliers. It is advisable to obtain quotes from multiple vendors.
-
Long-Term Partnerships: Establishing long-term relationships with suppliers can sometimes lead to more favorable pricing.[5]
-
Issue 2: Limited Availability and Supply Chain Disruptions
Supply chain issues can lead to delays in obtaining this compound, impacting experimental timelines.
Solutions:
-
Proactive Sourcing: Identify and pre-qualify multiple suppliers to mitigate the risk of a single point of failure in the supply chain.
-
Consider Readily Available Alternatives: Compounds like Glycopyrrolate and Ipratropium bromide are often more widely available due to their clinical use.[6]
-
In-house Synthesis as a Backup: Having a validated synthesis protocol for an alternative compound can provide a crucial backup during supply shortages. The synthesis of Ethylatropine bromide from atropine (B194438) and ethyl bromide is a straightforward process.[1]
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable alternative to this compound for my experiment?
A1: The choice of an alternative depends on several factors:
-
Receptor Subtype Selectivity: While many peripherally acting antagonists are non-selective, some may show slight preferences for certain muscarinic receptor subtypes (M1-M5). Refer to the binding affinity data in the table below to match an antagonist to your target receptor.
-
Duration of Action: The onset and duration of action can vary between compounds. For example, Glycopyrrolate may have a longer duration of action compared to Ipratropium in some contexts.[7]
-
Experimental Model: The specific tissue or cell line being used can influence the effectiveness of an antagonist. It is crucial to validate the chosen alternative in your specific experimental setup.
Q2: What are the key experimental differences to consider when using an alternative antagonist?
A2:
-
Potency (Ki/IC50): The binding affinity of the alternative may differ from this compound. You will likely need to adjust the concentrations used in your experiments based on the Ki or IC50 values.
-
Solubility: Ensure the alternative compound is soluble in your desired vehicle and at the required concentrations.
-
Off-Target Effects: Be aware of any potential off-target effects of the alternative compound and include appropriate controls.
Q3: How can I validate a new alternative muscarinic antagonist in my lab?
A3: Validating a new reagent is critical for ensuring experimental reproducibility.[8] The process typically involves:
-
Identity and Purity Confirmation: Verify the identity and purity of the new compound using analytical methods such as mass spectrometry and NMR.
-
Performance Testing: Conduct a pilot experiment to compare the performance of the new antagonist against a known standard (if available) or previously published data. This could involve generating a dose-response curve in a functional assay or performing a competition binding assay.[8]
-
Protocol Optimization: You may need to adjust parameters such as incubation time, temperature, and buffer conditions to optimize the performance of the new antagonist in your assay.
Q4: I'm seeing high background or poor signal in my competition binding assay. What should I do?
A4: Troubleshooting binding assays often involves a systematic approach:
-
High Background: This could be due to non-specific binding of the radioligand. Try optimizing washing steps, using blocking agents, or reducing the concentration of the radioligand.
-
Weak or No Signal: This may indicate issues with your reagents (e.g., degraded radioligand or inactive receptor preparation), or suboptimal assay conditions. Ensure your reagents are of high quality and consider optimizing incubation times and buffer composition.[9][10][11]
Quantitative Data Presentation
The following table summarizes the binding affinities (Ki or IC50 values) of this compound and its common alternatives for the five muscarinic receptor subtypes (M1-M5). Lower values indicate higher binding affinity.
| Compound | M1 (Ki/IC50, nM) | M2 (Ki/IC50, nM) | M3 (Ki/IC50, nM) | M4 (Ki/IC50, nM) | M5 (Ki/IC50, nM) | Notes |
| This compound | <0.1 (non-specific) | <0.1 (non-specific) | <0.1 (non-specific) | <0.1 (non-specific) | <0.1 (non-specific) | High affinity, non-selective antagonist.[12][13] |
| Glycopyrrolate | ~0.60 | ~0.03 | ~3.6 | Data not readily available | Data not readily available | High affinity, generally considered non-selective between M1-M3.[2][14] Shows some preference for M2 over M1.[14] |
| Ipratropium bromide | 2.9 | 2.0 | 1.7 | Data not readily available | Data not readily available | High affinity, non-selective antagonist for M1, M2, and M3 receptors.[3] |
| Homatropine methylbromide | ~162.5 (non-specific) | Data not readily available | ~170.3 (non-specific) | Data not readily available | Data not readily available | Generally considered a non-selective antagonist.[15][16] |
| Ethylatropine bromide | Less potent than atropine | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Described as an effective muscarinic antagonist.[1] |
Note: Binding affinities can vary depending on the experimental conditions (e.g., cell type, radioligand used). The data presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Cost-Effective Synthesis of Ethylatropine Bromide
This protocol is adapted from a published procedure and offers a cost-effective method for synthesizing a viable alternative to this compound.[1]
Materials:
-
Atropine
-
Ethyl bromide
-
Sealed reaction tube or pressure vessel
Methodology:
-
Dissolve atropine in acetone in a sealable reaction tube.
-
Add ethyl bromide to the solution.
-
Seal the tube and heat at 100°C for 6 hours.
-
After cooling, the product, Ethylatropine bromide, will precipitate.
-
Collect the precipitate by filtration and wash with cold acetone.
-
Dry the product under vacuum.
Safety Precaution: This synthesis involves heating a sealed tube and should be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.
Protocol 2: Validating an Alternative Antagonist using a Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of a new or alternative muscarinic antagonist.
Materials:
-
Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO or HEK cells).
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Unlabeled alternative antagonist (the "competitor").
-
Assay buffer (e.g., PBS).
-
96-well microplate.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled alternative antagonist over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁴ M).
-
Prepare a solution of the radiolabeled ligand at a concentration close to its Kd.
-
Prepare a suspension of the cell membranes in assay buffer.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radiolabeled ligand, and membrane suspension to wells.
-
Non-specific Binding (NSB): Add a high concentration of a known non-selective antagonist (e.g., atropine), radiolabeled ligand, and membrane suspension.
-
Competition: Add the serial dilutions of the alternative antagonist, radiolabeled ligand, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of the alternative antagonist to generate a competition curve.
-
Determine the IC50 value from the curve (the concentration of the antagonist that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[11]
-
Visualizations
Caption: Muscarinic receptor signaling pathways and point of antagonist action.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sourcing Strategies for the Chemical Industry: Optimization and Quality [buymadeeasy.com]
- 6. Validating a New Test in Your Laboratory [apbiocode.com]
- 7. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How we validate new laboratory reagents - Ambar Lab [ambar-lab.com]
- 9. swordbio.com [swordbio.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. medkoo.com [medkoo.com]
- 13. caymanchem.com [caymanchem.com]
- 14. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
Identifying and mitigating artifacts in Methylatropine bromide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts in experiments involving Methylatropine bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quaternary ammonium (B1175870) salt of atropine.[1] Its primary mechanism of action is as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] This means it blocks the binding of the neurotransmitter acetylcholine to all five subtypes of muscarinic receptors (M1-M5), thereby inhibiting parasympathetic nervous system responses in peripheral tissues.[4] Due to its charged quaternary structure, it has limited ability to cross the blood-brain barrier, making it particularly useful for studies requiring peripheral versus central cholinergic blockade.[1][5]
Q2: How should I prepare and store this compound stock solutions to ensure stability?
To ensure the stability and potency of this compound, proper preparation and storage are critical. It is a crystalline solid soluble in water (approximately 10 mg/ml).[6] However, aqueous solutions are not recommended for storage for more than one day.[6] For longer-term storage, dissolving in an anhydrous solvent like DMSO is a common practice.[4]
Key recommendations for preparation and storage:
-
Prepare fresh solutions: Ideally, stock solutions should be prepared fresh for each experiment to avoid degradation.[4]
-
pH control: Use buffers in a neutral to slightly acidic pH range (e.g., pH 4-7) to minimize hydrolysis, as the compound is more susceptible to degradation in alkaline conditions.[4]
-
Solvent choice: For long-term storage of stock solutions, use fresh, anhydrous DMSO.[4]
-
Aliquoting and temperature: If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[1][4]
Q3: I am observing inconsistent potency of this compound in my experiments. What could be the cause?
Inconsistent potency is a common issue often linked to the chemical instability of the compound.[4] As an ester, this compound is susceptible to hydrolysis, a process accelerated by alkaline conditions.[4] This degradation leads to a lower effective concentration of the active antagonist, resulting in variable experimental outcomes.
To mitigate this, follow the preparation and storage guidelines in Q2, ensuring your buffers are not alkaline and that you are using freshly prepared or properly stored stock solutions.[4]
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
High non-specific binding (NSB) can obscure the true specific binding signal in radioligand binding assays.[4] This occurs when the radioligand binds to components other than the target receptor, such as filters and lipids.
| Parameter | Recommended Value/Range | Reference |
| Radioligand Concentration | At or near its Kd value | [4] |
| Membrane Protein Concentration | 20-50 µg per well (starting point) | [4] |
| Filter Pre-soak Solution | 0.3-0.5% Polyethyleneimine (PEI) | [4] |
| Atropine (for NSB control) | 10 µM | [4] |
Issue 2: Confounding Off-Target Effects
This compound is a non-selective muscarinic antagonist, meaning it does not differentiate between the five muscarinic receptor subtypes (M1-M5).[4] This can be a significant issue in tissues or cell systems expressing multiple subtypes, as the observed physiological effect will be a composite of inhibiting all present subtypes.
To dissect the contribution of individual receptor subtypes to an observed effect, it is crucial to use more selective antagonists in parallel experiments.
| Muscarinic Receptor Subtype | Selective Antagonist Example |
| M1 | Pirenzepine |
| M2 | Methoctramine |
| M3 | 4-DAMP |
| M4 | Tropicamide |
| M5 | Limited selective antagonists available |
Additionally, consider counter-screening your compound against other potential targets, especially if using high concentrations, to rule out non-muscarinic effects.[4]
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of this compound for muscarinic receptors.
Materials:
-
Membrane preparation expressing muscarinic receptors
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
This compound
-
Atropine (for non-specific binding control)
-
Assay Buffer (e.g., PBS)
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.3-0.5% PEI
-
Scintillation fluid and counter
Methodology:
-
Preparation: Dilute this compound to a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) in Assay Buffer. Dilute the membrane preparation to the optimized protein concentration. Dilute [³H]-NMS to a final concentration equal to its Kd value.[4]
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL Assay Buffer + 150 µL membrane preparation + 50 µL [³H]-NMS.
-
Non-Specific Binding (NSB): 50 µL Atropine (10 µM) + 150 µL membrane preparation + 50 µL [³H]-NMS.[4]
-
Test Compound: 50 µL of each this compound dilution + 150 µL membrane preparation + 50 µL [³H]-NMS.
-
-
Incubation: Incubate the assay plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters several times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
The following data demonstrates the potency of this compound in a functional assay.
| Compound | IC₅₀ (nM) |
| This compound (MAB) | 6 |
| Atropine | 48 |
| Ethylatropine bromide (EAB) | 157 |
| Data from a study antagonizing carbachol-induced calcium rise in CHO cells expressing the hM1 receptor.[7] |
Ex Vivo Smooth Muscle Contraction Assay (Guinea Pig Ileum)
This functional assay measures the ability of this compound to antagonize acetylcholine-induced smooth muscle contraction.[4]
Materials:
-
Freshly isolated guinea pig ileum
-
Krebs-Henseleit physiological salt solution
-
Acetylcholine (ACh)
-
This compound
-
Isolated organ bath system with a force-displacement transducer
Methodology:
-
Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[4]
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 30-60 minutes.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for acetylcholine to establish the baseline tissue responsiveness.[4]
-
Antagonist Incubation: After washing the tissue back to baseline, add a fixed concentration of this compound to the bath and incubate for 20-30 minutes to allow for receptor equilibrium.[4]
-
Second Agonist Curve: In the continued presence of this compound, generate a second acetylcholine concentration-response curve.
-
Data Analysis: The antagonistic effect of this compound will be observed as a rightward shift in the acetylcholine concentration-response curve. This can be used to calculate the pA₂ value, a measure of antagonist potency.
| Compound | ED₅₀ Value | Species | Effect Measured | Reference |
| This compound | 5.5 µg/kg (IV) | Rat | Reduction of acetylcholine-induced decrease in blood pressure | [2][3] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. Methylatropine blocks the central effects of cholinergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Methylatropine bromide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Methylatropine bromide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at either 4°C or -20°C in a tightly sealed container.[1] It is crucial to protect the compound from moisture and direct light.[1]
Q2: How should I store stock solutions of this compound?
The optimal storage conditions for this compound stock solutions depend on the solvent and the intended duration of storage. For long-term storage of up to 6 months, it is recommended to aliquot the stock solution and store it at -80°C.[2] For shorter periods of up to 1 month, storage at -20°C is acceptable.[2] It is important to use tightly sealed containers to prevent evaporation and contamination. To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.
Q3: What solvents are suitable for preparing this compound stock solutions?
This compound is soluble in water, Dimethyl Sulfoxide (DMSO), and physiological saline. The choice of solvent should be guided by the specific requirements of your experiment.
Q4: Is this compound sensitive to light?
Yes, this compound is light-sensitive. The solid powder may darken over time with exposure to light. Therefore, it is essential to store both the solid compound and its solutions in light-protecting containers or in the dark.
Q5: What type of containers are recommended for storing this compound and its solutions?
Both glass and polypropylene (B1209903) containers are suitable for storing this compound. The most critical factors are that the container is tightly sealed to prevent moisture absorption and contamination, and that it protects the contents from light.
Storage and Stability Data Summary
| Form | Storage Temperature | Duration | Stability Notes |
| Solid | -20°C | ≥ 4 years[3][4] | Store in a dry, dark, and well-ventilated place. |
| Solid | 4°C | Short to medium term | Keep container tightly sealed and protected from light. |
| Stock Solution | -80°C | Up to 6 months[2] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -20°C | Up to 1 month[2] | Suitable for short-term storage. |
| Aqueous Solution | Room Temperature or 4°C | Not recommended for more than one day[3] | Prone to degradation. Prepare fresh for each experiment. |
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Pre-weighing: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of moisture on the compound.
-
Weighing: In a well-ventilated area or chemical fume hood, carefully weigh the desired amount of the solid compound using an analytical balance.
-
Dissolving: Add the appropriate volume of the chosen solvent (e.g., DMSO or water) to the solid.
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved. For DMSO, gentle warming and sonication may be necessary to achieve full dissolution.
-
Sterilization (for cell-based assays): If preparing an aqueous solution for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into single-use vials and store at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solid compound has darkened in color. | Exposure to light. | The compound may have degraded. It is recommended to use a fresh, unexposed lot for sensitive experiments. To prevent this, always store the solid in a dark place. |
| Precipitate forms in the stock solution upon thawing. | The solution may be supersaturated, or the compound may be less soluble at lower temperatures. | Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. Ensure the compound is fully dissolved before use. |
| Inconsistent or unexpected experimental results. | 1. Improper storage of stock solution (e.g., repeated freeze-thaw cycles).2. Use of an aqueous solution prepared more than a day in advance.3. Degradation of the solid compound. | 1. Always use fresh aliquots of the stock solution for each experiment.2. Prepare fresh aqueous solutions for each use.3. If degradation is suspected, use a new vial of the compound. |
| Difficulty dissolving the compound. | The compound may have low solubility in the chosen solvent at the desired concentration. | Try gentle warming or sonication. If the compound still does not dissolve, consider using a different solvent (e.g., DMSO for higher concentrations) or preparing a more dilute solution. |
Visualizations
Experimental Workflow: Preparation and Storage of this compound Stock Solution
Caption: Workflow for preparing and storing this compound stock solutions.
Signaling Pathway: Mechanism of Action of this compound
Caption: this compound competitively antagonizes muscarinic acetylcholine receptors.
Safe Handling and Disposal
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use chemically resistant gloves.
-
Respiratory Protection: For handling the solid powder, a dust respirator is recommended.
-
Skin and Body Protection: Wear a lab coat.
Handling Precautions:
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
This material should be considered hazardous. Do not ingest.
Disposal:
-
This compound and its solutions should be disposed of as hazardous waste.
-
Follow all federal, state, and local environmental regulations for chemical disposal. It is advisable to contact your institution's environmental health and safety department for specific guidance.[5][6][7]
References
Validation & Comparative
A Comparative Analysis of the Potency of Methylatropine Bromide and Glycopyrrolate as Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two peripherally acting muscarinic receptor antagonists: Methylatropine bromide and Glycopyrrolate. Both compounds are quaternary ammonium (B1175870) derivatives of atropine (B194438) and are utilized for their ability to inhibit the effects of acetylcholine (B1216132) at muscarinic receptors, with reduced central nervous system penetration compared to their tertiary amine parent compounds. This analysis is based on a review of available experimental data to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Quantitative Potency Comparison
The potency of this compound and Glycopyrrolate has been assessed through various in vitro and in vivo studies. The following table summarizes the key quantitative data on their binding affinity and functional antagonism at muscarinic acetylcholine receptors (mAChRs). It is important to note that comprehensive subtype-selective binding data for this compound is limited in the publicly available literature.
| Parameter | This compound | Glycopyrrolate | Receptor Subtype(s) | Tissue/System |
| IC50 (nM) | <0.1[1] | - | Non-selective mAChRs | Porcine brain membranes |
| IC50 (nM) | 6[2] | - | Human M1 | CHO cells[2] |
| Ki (nM) | - | 1.889 (SEM 0.049)[3] | M2 | Rat ventricle[3] |
| Ki (nM) | - | 1.686 (SEM 0.184)[3] | M3 | Rat submandibular gland[3] |
| pA2 / pKB | - | >11 (apparent -log KB)[4] | Presumed M1 | Rabbit vas deferens[4] |
| pA2 / pKB | - | 9.09[4] | M2 | Paced rat left atria[4] |
| pA2 / pKB | - | 10.31[4] | M3 | Guinea pig ileum[4] |
Note: IC50 is the half maximal inhibitory concentration. Ki is the inhibitory constant, representing the affinity of a ligand for a receptor. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist. Higher pA2/pKB values indicate greater antagonist potency.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to characterize the potency of muscarinic receptor antagonists. The following are detailed descriptions of the key experimental protocols.
Radioligand Binding Assays for Antagonist Affinity (Ki) Determination
Radioligand binding assays are a direct measure of the affinity of a compound for a receptor. Competition binding assays are typically used to determine the inhibition constant (Ki) of an unlabeled antagonist.
Objective: To determine the affinity (Ki) of this compound and Glycopyrrolate for each of the five human muscarinic receptor subtypes (hM1-hM5).
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1 or HEK-293 cells) stably expressing a single human muscarinic receptor subtype.
-
Radioligand: A non-selective muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compounds: this compound and Glycopyrrolate at a range of concentrations.
-
Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline) at a physiological pH.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate receptor-bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity on the filters.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the unlabeled antagonist (this compound or Glycopyrrolate).
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a competition binding curve. The IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Organ Bath Studies for Functional Antagonism (pA2) Determination
In vitro organ bath studies assess the functional potency of an antagonist by measuring its ability to inhibit the physiological response induced by an agonist in an isolated tissue.
Objective: To determine the functional potency (pA2) of this compound and Glycopyrrolate at specific muscarinic receptor subtypes expressed in isolated tissues.
Materials:
-
Isolated Tissues: Tissues known to express specific muscarinic receptor subtypes (e.g., guinea pig ileum for M3, rabbit vas deferens for M1, and rat atria for M2).
-
Organ Bath: A temperature-controlled chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Force Transducer: To measure the contractile or relaxant responses of the tissue.
-
Data Acquisition System: To record and analyze the data from the force transducer.
-
Muscarinic Agonist: A stable acetylcholine analog such as carbachol (B1668302) or methacholine.
-
Antagonists: this compound and Glycopyrrolate.
Procedure:
-
Tissue Preparation: The isolated tissue is mounted in the organ bath under a resting tension.
-
Equilibration: The tissue is allowed to equilibrate in the physiological salt solution until a stable baseline is achieved.
-
Control Agonist Response: A cumulative concentration-response curve to the muscarinic agonist is generated to determine the baseline potency of the agonist.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (this compound or Glycopyrrolate) for a predetermined period to allow for equilibration.
-
Agonist Response in the Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Schild Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This procedure is repeated with several concentrations of the antagonist. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA2 value.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the methodologies and mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining antagonist potency.
References
Unveiling the Peripheral Selectivity of Methylatropine Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methylatropine bromide with other anticholinergic agents, focusing on the validation of its peripheral selectivity. By presenting key experimental data, detailed methodologies, and illustrative diagrams, this document serves as a valuable resource for researchers in pharmacology and drug development.
Executive Summary
This compound, a quaternary ammonium (B1175870) derivative of atropine (B194438), is an anticholinergic agent designed for peripheral selectivity. Its chemical structure, featuring a permanently charged nitrogen atom, restricts its ability to cross the blood-brain barrier (BBB). This characteristic minimizes the central nervous system (CNS) side effects commonly associated with tertiary amine anticholinergics like atropine and scopolamine. This guide delves into the experimental evidence that substantiates this claim, offering a comparative analysis with other widely used anticholinergic drugs.
Comparative Analysis of Muscarinic Receptor Antagonists
The peripheral selectivity of an anticholinergic drug is primarily determined by two factors: its ability to cross the blood-brain barrier and its binding affinity for various muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1, M2, M3) located in the central nervous system versus peripheral tissues.
Structural and Physicochemical Properties
Anticholinergic agents are broadly classified into two categories based on their chemical structure: tertiary amines and quaternary ammonium compounds.
-
Tertiary Amines (e.g., Atropine, Scopolamine): These compounds are lipophilic and can exist in both ionized and non-ionized forms at physiological pH. The non-ionized form readily crosses the blood-brain barrier, leading to both therapeutic and adverse effects on the central nervous system.
-
Quaternary Ammonium Compounds (e.g., this compound, Glycopyrrolate): These molecules possess a permanent positive charge, making them highly polar and less lipid-soluble. This significantly hinders their ability to penetrate the BBB, thus confining their primary effects to the periphery.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the available data on the binding affinities (Ki values in nM) of this compound and its comparators for different muscarinic receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | M1 (Cerebral Cortex) | M2 (Heart/Ventricle) | M3 (Salivary/Submandibular Gland) |
| This compound | IC50: 6 nM (hM1)[1] | Data not available | Data not available |
| Atropine | Data not available | ~1.89 nM (rat)[2] | ~1.69 nM (rat)[2] |
| Glycopyrrolate (B1671915) | No selectivity observed[3] | 1.889 nM (rat)[2] | 1.686 nM (rat)[2] |
Experimental Validation of Peripheral Selectivity
The peripheral selectivity of this compound is validated through a combination of in vitro receptor binding assays and in vivo animal studies that differentiate between central and peripheral effects.
Experimental Protocols
This in vitro assay determines the binding affinity of a drug to specific receptor subtypes.
Objective: To quantify the affinity (Ki) of this compound, atropine, and glycopyrrolate for M1, M2, and M3 muscarinic receptors.
Materials:
-
Membrane preparations from tissues rich in specific receptor subtypes (e.g., cerebral cortex for M1, heart for M2, salivary glands for M3).
-
Radiolabeled ligand (e.g., [3H]-N-methylscopolamine).
-
Test compounds (this compound, atropine, glycopyrrolate).
-
Assay buffer, glass fiber filters, scintillation counter.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound from free radioligand.
-
Washing: Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
This protocol uses a combination of two assays in the same animal model to concurrently assess peripheral and central anticholinergic activity.
Objective: To compare the effects of this compound and atropine on a peripherally mediated response (salivation) and a centrally mediated response (seizures).
Animal Model: Male mice (e.g., C57BL/6).
Procedure:
-
Drug Administration:
-
Administer this compound or atropine via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.
-
A control group receives saline.
-
-
Induction of Peripheral and Central Effects:
-
After a set pretreatment time (e.g., 30 minutes), administer pilocarpine (B147212), a muscarinic agonist that crosses the BBB. A low dose (e.g., 1 mg/kg, s.c.) is used to induce salivation (a peripheral effect), while a high dose (e.g., 300-350 mg/kg, i.p.) is used to induce seizures (a central effect)[4][5][6].
-
-
Assessment of Peripheral Effects (Salivation):
-
Collect and measure the amount of saliva produced over a specific period (e.g., 15-30 minutes) post-pilocarpine injection.
-
Inhibition of pilocarpine-induced salivation indicates peripheral M3 receptor blockade.
-
-
Assessment of Central Effects (Seizures):
-
Observe the animals for seizure activity for at least one hour post-pilocarpine injection.
-
Score the severity of seizures using a standardized scale (e.g., the Racine scale)[7].
-
The absence of seizure protection indicates a lack of central M1 receptor blockade.
-
Expected Outcome: this compound is expected to significantly inhibit pilocarpine-induced salivation at doses that do not protect against pilocarpine-induced seizures, demonstrating its peripheral selectivity. In contrast, atropine is expected to inhibit both salivation and seizures.
Visualizing the Mechanisms
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their effects through different G-protein coupled signaling cascades. The M1 and M3 receptors are coupled to the Gq signaling pathway, leading to an increase in intracellular calcium. The M2 receptor is coupled to the Gi signaling pathway, which inhibits adenylyl cyclase and decreases cAMP levels.
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow for Assessing Peripheral Selectivity
The following diagram illustrates the logical flow of the in vivo experimental protocol described above.
Caption: Workflow for in vivo validation.
Conclusion
The available evidence strongly supports the peripheral selectivity of this compound. Its quaternary ammonium structure fundamentally restricts its passage across the blood-brain barrier, a property that is the primary determinant of its favorable CNS side effect profile compared to tertiary amines like atropine. In vivo studies consistently demonstrate that this compound effectively antagonizes peripheral muscarinic receptors at doses that do not elicit central effects. While a more complete comparative dataset of binding affinities for all muscarinic receptor subtypes would be beneficial, the existing data, coupled with the clear structural-activity relationship and in vivo functional studies, provide a robust validation of this compound's peripheral selectivity. This makes it a valuable tool in both research and clinical settings where peripheral anticholinergic effects are desired without concomitant central nervous system side effects.
References
- 1. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seizures produced by pilocarpine in mice: a behavioral, electroencephalographic and morphological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review: cholinergic mechanisms and epileptogenesis. The seizures induced by pilocarpine: a novel experimental model of intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of Methylatropine Bromide Cross-Reactivity with Muscarinic and Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methylatropine bromide's binding affinity and functional antagonism across various neurotransmitter receptors, with a primary focus on the subtypes of muscarinic acetylcholine (B1216132) receptors (mAChRs). The information herein is supported by experimental data to aid researchers in evaluating its suitability for studies requiring peripheral-selective muscarinic blockade.
Introduction to this compound
This compound is a quaternary ammonium (B1175870) derivative of atropine (B194438), a classical competitive antagonist of muscarinic acetylcholine receptors.[1] The permanent positive charge conferred by the quaternary nitrogen restricts its ability to cross the blood-brain barrier, making it a valuable pharmacological tool for investigating the effects of peripheral versus central muscarinic receptor blockade.[1] Like atropine, it is generally considered a non-selective antagonist across the five muscarinic receptor subtypes (M1-M5).[1] This guide delves into the quantitative specifics of this selectivity profile and explores its cross-reactivity with other receptor families.
Quantitative Comparison of Receptor Affinity and Potency
The following tables summarize the available quantitative data on the interaction of this compound and its parent compound, atropine, with various receptors. This data is derived from radioligand binding assays and functional assays.
Table 1: Functional Antagonism of this compound at Muscarinic Receptors
| Compound | Receptor Subtype | Assay Type | Preparation | Agonist | Potency (IC₅₀) | Reference |
| This compound | Human M1 | Calcium Mobilization | CHO-hM1 Cells | Carbachol | 6 nM | [1] |
Table 2: Comparative Binding Affinities of Atropine (as a proxy for non-selective profile)
No comprehensive public dataset detailing the binding affinities (Kᵢ values) of this compound at each of the five cloned human muscarinic receptor subtypes was identified. The data for atropine is presented as a proxy for its expected non-selective profile.
| Compound | Receptor Subtype | pKᵢ | Kᵢ (nM) | Preparation |
| Atropine | M1 | 8.9 - 9.2 | 0.63 - 1.26 | Cloned human receptors |
| Atropine | M2 | 8.9 - 9.3 | 0.50 - 1.26 | Cloned human receptors |
| Atropine | M3 | 9.0 - 9.4 | 0.40 - 1.00 | Cloned human receptors |
| Atropine | M4 | 8.9 - 9.2 | 0.63 - 1.26 | Cloned human receptors |
| Atropine | M5 | 8.9 - 9.1 | 0.79 - 1.26 | Cloned human receptors |
Table 3: Cross-Reactivity with Nicotinic Acetylcholine Receptors
Data for the structurally related compound Ethylatropine bromide is provided to indicate the expected low affinity of quaternary atropine derivatives for nicotinic receptors.
| Compound | Receptor Subtype | Assay Type | Preparation | Potency (IC₅₀) | Reference |
| Ethylatropine bromide | Human α7 | Two-electrode voltage clamp | Xenopus oocytes | >300 µM | [1] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental context and the biological sequelae of receptor antagonism, the following diagrams illustrate a key signaling pathway affected by this compound and a standard experimental workflow for its characterization.
Caption: Gq-coupled muscarinic receptor signaling pathway antagonized by this compound.
Caption: Workflow for a competitive radioligand binding assay to determine Kᵢ values.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the affinity (Kᵢ) of this compound for each of the five human muscarinic receptor subtypes (hM1-hM5).
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (1-10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Equipment: 96-well plates, cell harvester, liquid scintillation counter, scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes, [³H]-NMS (at a concentration near its Kₔ), and assay buffer.
-
Non-specific Binding (NSB): Cell membranes, [³H]-NMS, and a high concentration of unlabeled atropine (e.g., 1 µM).
-
Competition: Cell membranes, [³H]-NMS, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an agonist, providing a measure of functional potency (IC₅₀). This is particularly relevant for Gq-coupled receptors like M1, M3, and M5.
Objective: To determine the functional potency (IC₅₀) of this compound at the hM1 receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human M1 receptor (CHO-hM1).
-
Agonist: Carbachol or Acetylcholine.
-
Antagonist: this compound.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Equipment: 96- or 384-well black-walled, clear-bottom plates; fluorescence plate reader with automated liquid handling (e.g., FlexStation).
Procedure:
-
Cell Plating: Plate the CHO-hM1 cells in the microplates and allow them to adhere and grow overnight.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate for approximately 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound. Also, prepare a solution of the agonist (e.g., carbachol) at a concentration that elicits a near-maximal response (e.g., EC₈₀).
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Add the different concentrations of this compound to the wells and incubate for a set period (e.g., 15-30 minutes).
-
Measure the baseline fluorescence.
-
Add the agonist to all wells and immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound is a potent, non-selective antagonist of muscarinic acetylcholine receptors with a primarily peripheral action due to its quaternary ammonium structure. The available data indicates high affinity for the M1 receptor, and it is expected to have similarly high affinity for the M2, M3, M4, and M5 subtypes, consistent with its parent compound, atropine. Its cross-reactivity with nicotinic acetylcholine receptors is significantly lower, demonstrating a high degree of selectivity for the muscarinic receptor family. Researchers should consider this profile when designing experiments that require broad-spectrum peripheral muscarinic blockade without central nervous system effects. The provided experimental protocols offer a foundation for further independent characterization and validation.
References
Validating the Effects of Methylatropine Bromide: A Comparative Guide with Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methylatropine (B1217387) bromide's performance against other muscarinic receptor antagonists, supported by experimental data. Detailed methodologies for key validation experiments are presented to ensure reproducibility and aid in the design of future studies.
Methylatropine bromide is a quaternary ammonium (B1175870) derivative of atropine (B194438), acting as a non-selective, peripherally restricted muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] Its charged nature limits its ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral muscarinic receptor functions without central nervous system side effects.[2][3] This guide will delve into the control experiments essential for validating its effects and compare its pharmacological profile with relevant alternatives.
Comparative Analysis of Muscarinic Receptor Antagonists
To validate the effects of this compound, it is crucial to compare its potency and selectivity with other well-characterized muscarinic antagonists. Control experiments should include a vehicle control (e.g., saline or buffer), a positive control (a muscarinic agonist like carbachol (B1668302) or acetylcholine), and a range of comparative antagonists.
Table 1: Functional Potency of Muscarinic Antagonists in Calcium Mobilization Assay
| Compound | Target | Agonist | Cell Line | IC50 (nM) | Citation |
| This compound | hM1 | Carbachol | CHO | 6 | [4] |
| Ethylatropine bromide | hM1 | Carbachol | CHO | 157 | [4] |
| Atropine | hM1 | Carbachol | CHO | 48 | [4] |
Table 2: Binding Affinity and Functional Antagonism of Comparative Muscarinic Antagonists
| Compound | Primary Target(s) | Binding Affinity (pKi) | Functional Antagonism (pA2) | Key Characteristics | Citation |
| This compound | M1-M5 (non-selective) | High (IC50 < 0.1 nM) | Not specified | Peripherally restricted | [5][6] |
| Atropine | M1-M5 (non-selective) | ~8.9 - 9.2 | ~8.9 - 9.5 | Crosses blood-brain barrier | [7] |
| Homatropine methylbromide | M2, M3 (non-selective) | Not specified | ~7.1 - 7.2 | Peripherally restricted | [8][9] |
| Pirenzepine | M1 selective | ~8.0 (M1), ~6.5 (M2/M3) | ~8.5 (M1), ~6.6 (M2) | M1 selective antagonist | [10][11] |
| Methoctramine | M2 selective | ~8.0 - 8.5 (M2) | Not specified | M2 selective antagonist | [12][13] |
Key Experimental Protocols
Robust validation of this compound's effects relies on standardized and well-controlled experimental protocols. Below are detailed methodologies for key in vitro assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Utilize cell membranes from cell lines (e.g., CHO or HEK293) stably expressing individual human muscarinic receptor subtypes.[1]
-
Radioligand: Employ a non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).[1]
-
Competition Assay:
-
Incubate the prepared cell membranes with a fixed concentration of [³H]-NMS.
-
Add increasing concentrations of unlabeled this compound.
-
Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of a non-labeled antagonist like atropine (e.g., 1 µM).[1]
-
-
Detection: Separate bound and free radioligand via rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.[1]
-
Data Analysis: Calculate the inhibitory constant (Ki) from the IC50 value (concentration of this compound that inhibits 50% of specific [³H]-NMS binding) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonism of this compound at Gq-coupled muscarinic receptors (M1, M3, M5).
Methodology:
-
Cell Culture: Plate cells (e.g., CHO-K1) stably expressing the target muscarinic receptor subtype (e.g., hM1) in 96- or 384-well black-walled, clear-bottom plates.[4][14]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS).[11][15]
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a defined period (e.g., 15-30 minutes).[15]
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol at its EC80 concentration) to stimulate intracellular calcium release.[4][15]
-
Signal Detection: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader (e.g., FLIPR or FlexStation).[15][16]
-
Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
Isolated Tissue (Organ Bath) Functional Assay
Objective: To evaluate the antagonistic effect of this compound on smooth muscle contraction mediated by muscarinic receptors.
Methodology:
-
Tissue Preparation: Isolate a smooth muscle tissue rich in muscarinic receptors (e.g., guinea pig ileum or trachea) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[17][18]
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine or carbachol) to establish a baseline contractile response.[18]
-
Antagonist Incubation: After washing out the agonist, incubate the tissue with a fixed concentration of this compound for a defined duration.
-
Second Agonist Curve: In the continued presence of this compound, generate a second agonist concentration-response curve.
-
Data Analysis: Quantify the antagonistic effect by determining the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). A Schild plot analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: M1/M3/M5 muscarinic receptor signaling pathway.
Caption: M2/M4 muscarinic receptor signaling pathway.
Caption: Experimental workflow for a calcium mobilization assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Methylatropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. ivypanda.com [ivypanda.com]
- 8. Muscarinic and ganglionic blocking properties of atropine compounds in vivo and in vitro: time dependence and heart rate effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the central and peripheral antimuscarinic effects of atropine and methylatropine injected systemically and into the cerebral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. dmt.dk [dmt.dk]
- 18. Ex Vivo Study of Colon Health, Contractility and Innervation in Male and Female Rats after Regular Exposure to Instant Cascara Beverage [mdpi.com]
A Comparative Analysis of Methylatropine Bromide and Ethylatropine Bromide for Peripheral Muscarinic Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Methylatropine (B1217387) bromide and Ethylatropine bromide, two quaternary ammonium (B1175870) derivatives of atropine (B194438) used as peripherally restricted muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. This document outlines their pharmacological properties, presents supporting experimental data, and provides detailed methodologies for key experiments to assist researchers in selecting the appropriate agent for their preclinical studies.
Introduction and Rationale
Methylatropine and ethylatropine are competitive antagonists of all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][2] As quaternary ammonium compounds, they possess a permanent positive charge, which significantly limits their ability to cross the blood-brain barrier.[3] This property is highly valuable in experimental models where blockade of peripheral muscarinic effects (e.g., salivation, bronchoconstriction, bradycardia) is desired without confounding central nervous system effects.[2][3]
Methylatropine bromide has traditionally been the more widely used and potent of these derivatives.[2] However, its synthesis involves bromomethane, an environmentally hazardous chemical, leading to a significant reduction in its production and a substantial increase in cost.[2] This has prompted the investigation of viable alternatives, with ethylatropine bromide emerging as a promising candidate due to its simpler, more cost-effective, and environmentally safer synthesis.[2] This guide will compare these two compounds based on available chemical and pharmacological data.
Chemical and Physical Properties
The addition of a methyl or ethyl group to the nitrogen atom of the parent atropine molecule results in the formation of a quaternary salt, conferring the desired peripheral selectivity. The fundamental chemical properties are summarized below.
| Property | This compound | Ethylatropine Bromide |
| IUPAC Name | (1R,3s,5S)-3-((3-hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium bromide | (1R,3s,5S)-8-ethyl-3-((3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium bromide (deduced) |
| Synonyms | Atropine methylbromide, N-Methylatropine bromide[4][5] | N-Ethylatropine bromide |
| Chemical Formula | C₁₈H₂₆BrNO₃[4][6] | C₁₉H₂₈BrNO₃ (deduced) |
| Molecular Weight | 384.31 g/mol [4][6] | 398.34 g/mol (deduced) |
| Pharmacological Class | Muscarinic Acetylcholine Receptor Antagonist[4] | Muscarinic Acetylcholine Receptor Antagonist[2] |
| Key Feature | Quaternary ammonium salt, peripherally restricted[7] | Quaternary ammonium salt, peripherally restricted[2] |
Pharmacological Comparison
Both compounds act as competitive antagonists at muscarinic receptors. Their primary difference, based on available data, lies in their potency.
Mechanism of Action
Acetylcholine (ACh) is the endogenous neurotransmitter for muscarinic receptors. In Gq-coupled receptors like M1, M3, and M5, ACh binding activates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to a cellular response. Methylatropine and ethylatropine competitively bind to the same site as ACh but do not activate the receptor, thereby blocking this signaling cascade.
Potency and Efficacy
Direct comparative data across all muscarinic receptor subtypes is limited. However, a key study provides a head-to-head comparison at the human M1 receptor (hM1) and in an in vivo model.
In Vitro Potency at hM1 Receptor: A calcium mobilization assay in CHO cells expressing the hM1 receptor was used to determine the potency of the antagonists in inhibiting carbachol-induced signaling.
| Compound | IC₅₀ at hM1 Receptor (nM)[2] |
| This compound | 6 |
| Ethylatropine Bromide | 157 |
| Atropine Sulfate (Ref.) | 48 |
These results indicate that this compound is approximately 26-fold more potent than ethylatropine bromide at the human M1 receptor.[2]
In Vivo Efficacy (Pilocarpine-Induced Secretion Model): The ability to block peripheral muscarinic receptor activation was tested in mice by measuring the inhibition of pilocarpine-induced fluid secretions (salivation, urination, etc.).
| Compound | Approximate IC₅₀ (mg/kg)[2] |
| Ethylatropine Bromide | 0.3 |
While a direct IC₅₀ for methylatropine was not reported in this study, it was used as a positive control and is known to be effective at attenuating these secretions.[2] The study confirmed that at doses effective in blocking peripheral secretions, ethylatropine bromide did not prevent pilocarpine-induced seizures, confirming its lack of central activity.[2]
Pharmacokinetics
Specific pharmacokinetic parameters for methylatropine and ethylatropine bromide are not well-documented in publicly available literature. However, as quaternary ammonium compounds, they share predictable pharmacokinetic properties:
-
Absorption: Poor oral absorption.[8]
-
Distribution: Low lipid solubility restricts their passage across biological membranes, most notably the blood-brain barrier. This results in a predominantly peripheral distribution.[7][9]
-
Metabolism & Excretion: Elimination is expected to be slower than tertiary amine counterparts.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Calcium Mobilization Assay (Antagonist Potency)
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by a muscarinic agonist.
Detailed Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-hM1) are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.[2]
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for approximately 1 hour at 37°C.
-
Antagonist Addition: Serial dilutions of the antagonist (methylatropine or ethylatropine bromide) are added to the wells, and the plate is incubated for a defined period (e.g., 15-20 minutes).
-
Agonist Stimulation: The plate is placed in a kinetic fluorescence plate reader. An agonist, such as carbachol, is added at a concentration that elicits a submaximal response (EC₈₀).
-
Data Acquisition: Fluorescence intensity is measured over time, before and after the addition of the agonist.
-
Analysis: The change in fluorescence is used to determine the level of inhibition for each antagonist concentration. The data are fitted to a four-parameter logistic equation to calculate the IC₅₀ value.[2]
In Vivo Pilocarpine-Induced Secretion Assay
This assay assesses the in vivo efficacy of antagonists at blocking peripheral muscarinic receptors.
Detailed Steps:
-
Animal Model: Male C57BL/6 mice are used.[2]
-
Acclimation & Baseline: Animals are weighed and placed in individual cages for an acclimation period.
-
Antagonist Administration: Mice are administered either saline (vehicle control) or varying doses of the antagonist (e.g., ethylatropine bromide) via intraperitoneal (i.p.) injection.
-
Muscarinic Stimulation: After a set time (e.g., 25 minutes), all mice receive an i.p. injection of the muscarinic agonist pilocarpine (B147212) (e.g., 50 mg/kg) to induce peripheral cholinergic effects like salivation and urination.[2]
-
Measurement: The total weight of fluid secretions is measured over a defined period (e.g., 45 minutes) by comparing the pre- and post-injection body weights.
-
Analysis: The percentage of body weight lost due to secretion is calculated for each group. The effectiveness of the antagonist is determined by its ability to reduce secretions compared to the vehicle control group. An IC₅₀ can be calculated from the dose-response data.[2]
Summary and Conclusion
Both this compound and ethylatropine bromide are effective peripherally restricted muscarinic antagonists.
-
Potency: The available data indicates that This compound is significantly more potent than ethylatropine bromide, with an IC₅₀ at the hM1 receptor that is approximately 26 times lower.[2]
-
Practical Considerations: Ethylatropine bromide offers a significant advantage in terms of cost, availability, and environmental impact of its synthesis, making it a desirable and viable alternative to methylatropine.[2]
The choice between these two agents will depend on the specific requirements of the research. For studies requiring maximal potency, this compound may be preferred. However, for many applications, particularly those involving larger-scale animal studies where cost is a factor, ethylatropine bromide presents a highly effective and practical alternative for achieving peripheral muscarinic blockade. Further research characterizing the potency of ethylatropine bromide across all five muscarinic receptor subtypes would be beneficial for the scientific community.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. veeprho.com [veeprho.com]
- 6. This compound | C18H26BrNO3 | CID 656597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Methylatropine blocks the central effects of cholinergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylatropine - Wikipedia [en.wikipedia.org]
Decoding Anticholinergic Avenues: A Comparative Guide to Methylatropine Bromide
For researchers, scientists, and drug development professionals, the selection of an appropriate anticholinergic agent is a critical decision driven by the specific therapeutic goal and desired pharmacological profile. This guide provides an in-depth comparison of methylatropine (B1217387) bromide with other prominent anticholinergic drugs, including the tertiary amine atropine (B194438) and the quaternary ammonium (B1175870) compounds ipratropium (B1672105) bromide and tiotropium (B1237716) bromide. By examining receptor selectivity, pharmacokinetic and pharmacodynamic properties, and clinical effects, supported by experimental data, this guide aims to elucidate the nuanced differences that inform the rational selection of methylatropine bromide.
The Quaternary Advantage: Limiting Central Nervous System Effects
A primary differentiator for this compound is its chemical structure. As a quaternary ammonium compound, it possesses a charged nitrogen atom, which significantly limits its ability to cross the blood-brain barrier.[1][2][3] This contrasts sharply with tertiary amines like its parent compound, atropine, which are uncharged and readily penetrate the central nervous system (CNS), potentially leading to adverse effects such as confusion, delirium, and cognitive impairment.[1][2][3] This peripherally restricted action makes this compound a preferred candidate when the therapeutic target is outside the CNS.
Comparative Analysis of Performance
The choice between this compound and other anticholinergics hinges on a detailed understanding of their comparative performance across several key parameters.
Receptor Binding Affinity and Selectivity
Anticholinergic drugs exert their effects by blocking muscarinic acetylcholine (B1216132) receptors (mAChRs), of which there are five subtypes (M1-M5). The relative affinity for these subtypes dictates the drug's tissue-specific effects and side-effect profile.
| Drug | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | Selectivity Profile |
| This compound | Data Not Available | Data Not Available | Data Not Available | Generally considered a non-selective muscarinic antagonist.[4][5] |
| Atropine | ~1.1 | ~1.8 | ~1.0 | Non-selective |
| Ipratropium Bromide | ~1.7 | ~3.3 | ~1.0 | Non-selective[6] |
| Tiotropium Bromide | ~0.14 | ~0.34 | ~0.09 | Kinetically selective for M1/M3 over M2[7] |
Note: Ki values are compiled from various sources and should be considered approximate due to potential variations in experimental conditions.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic profiles of these agents further differentiate their clinical utility.
| Drug | Bioavailability (Inhaled) | Half-life | Duration of Action | Key Characteristics |
| This compound | Data Not Available | Data Not Available | Shorter-acting | Peripherally restricted action. |
| Atropine | ~10-25% | 2-3 hours | Short | Crosses the blood-brain barrier.[8] |
| Ipratropium Bromide | <10% | ~2 hours | 4-6 hours | Quaternary amine, minimal systemic absorption. |
| Tiotropium Bromide | ~19.5% | 5-6 days (terminal) | >24 hours | Long-acting quaternary amine with slow receptor dissociation.[9] |
This compound's effects are generally shorter-acting compared to long-acting agents like tiotropium. One study comparing intravenous methylatropine and atropine found that methylatropine was approximately three times as potent in inhibiting salivation.[10] Another study showed that intravenously administered methylatropine was more potent than atropine in inhibiting the hypotensive response to acetylcholine.[10]
Clinical Efficacy and Side Effect Profile
The clinical applications and observed side effects are a direct consequence of the structural and pharmacological differences.
-
This compound vs. Atropine: A key advantage of this compound over atropine is the significant reduction in CNS side effects.[1][2][3] This makes it a superior choice for peripheral anticholinergic effects without inducing confusion or delirium, particularly in elderly patients. However, its peripheral effects, such as dry mouth and tachycardia, can be more pronounced.[10]
-
This compound vs. Ipratropium and Tiotropium: Ipratropium and tiotropium are primarily used as inhaled bronchodilators for respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD).[11][12] Their efficacy in this context is well-established. Direct comparative clinical trials between this compound and these agents for respiratory or other indications are limited. However, given their shared quaternary ammonium structure, they all offer the benefit of reduced systemic and CNS side effects compared to tertiary amines. The choice between them would likely depend on the desired duration of action, with tiotropium offering the convenience of once-daily dosing.[9]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays and in vivo functional studies.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay determines the binding affinity (Ki) of a drug to specific muscarinic receptor subtypes.
Objective: To quantify the binding affinity of this compound and other anticholinergic drugs to M1, M2, and M3 muscarinic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing a single subtype of human muscarinic receptor (e.g., from CHO-K1 cells transfected with hM1, hM2, or hM3) are prepared.
-
Competitive Binding: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Schild Analysis for Functional Antagonism
Schild analysis is a pharmacological method used to determine the dissociation constant (pA2) of a competitive antagonist from functional assay data.
Objective: To determine the potency of a competitive antagonist in a functional tissue-based assay.
Methodology:
-
Tissue Preparation: An isolated tissue preparation that responds to a muscarinic agonist (e.g., guinea pig ileum or trachea) is mounted in an organ bath containing a physiological salt solution.
-
Cumulative Concentration-Response Curve (CCRC): A CCRC for a muscarinic agonist (e.g., acetylcholine or carbachol) is established to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined time to allow for equilibrium.
-
Shifted CCRC: A second CCRC for the agonist is constructed in the presence of the antagonist.
-
Dose Ratio Calculation: The dose ratio is calculated as the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Schild Plot: Steps 3-5 are repeated with at least three different concentrations of the antagonist. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.
Signaling Pathways
Anticholinergic drugs, including this compound, act by competitively inhibiting the binding of acetylcholine to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, trigger downstream signaling cascades.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which leads to various cellular responses such as smooth muscle contraction and glandular secretion. DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization and a decrease in cellular excitability.
By blocking these receptors, this compound and other anticholinergics prevent these signaling events from occurring.
Conclusion: Rationale for Choosing this compound
The primary rationale for selecting this compound over other anticholinergic drugs lies in its distinct pharmacological profile as a peripherally restricted, non-selective muscarinic antagonist.
-
When to Choose this compound over Atropine: The most compelling reason is the avoidance of central nervous system side effects. For therapeutic goals requiring peripheral muscarinic blockade, such as reducing salivary or bronchial secretions, or for certain gastrointestinal applications, this compound offers a significantly better safety profile, especially in vulnerable patient populations like the elderly.
-
When to Consider this compound over Ipratropium or Tiotropium: While all are quaternary amines with limited systemic absorption, ipratropium and tiotropium have been extensively developed and are primarily indicated for respiratory diseases via inhalation. This compound may be a more suitable choice for systemic administration (e.g., intravenous) when a rapid onset and shorter duration of peripheral anticholinergic action are desired, and when CNS effects must be avoided. Its utility may extend to indications beyond bronchodilation where systemic anticholinergic effects are needed without central penetration.
References
- 1. Anticholinergics in palliative medicine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated pharmacokinetics and pharmacodynamics of atropine in healthy humans. II: Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of the central and peripheral antimuscarinic effects of atropine and methylatropine injected systemically and into the cerebral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Validating In Vitro Muscarinic Antagonism of Methylatropine Bromide in In Vivo Models
A Comparative Guide for Researchers
In the realm of drug discovery and development, the journey from a promising compound in a laboratory dish to a viable therapeutic in a living organism is fraught with challenges. A critical step in this process is the validation of in vitro findings in relevant in vivo models. This guide provides a comprehensive comparison of the in vitro and in vivo performance of Methylatropine bromide, a peripherally restricted muscarinic acetylcholine (B1216132) receptor antagonist. By examining experimental data and detailed protocols, we aim to offer researchers, scientists, and drug development professionals a clear framework for understanding the translation of in vitro potency to in vivo efficacy for this compound.
This compound, a quaternary ammonium (B1175870) derivative of atropine, is known for its inability to cross the blood-brain barrier, making it a valuable tool for studying peripheral muscarinic receptor function without confounding central nervous system effects.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), which are pivotal in regulating a wide array of physiological processes, including glandular secretions, heart rate, and smooth muscle contraction.
In Vitro Efficacy: Functional Antagonism at the Muscarinic M1 Receptor
The initial assessment of this compound's potency is typically conducted through in vitro functional assays. One such key experiment is the calcium mobilization assay, which measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells engineered to express a specific receptor subtype.
A study utilizing Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (hM1) demonstrated the potent antagonistic activity of this compound.[1] In this assay, the agonist carbachol (B1668302) was used to stimulate the hM1 receptor, leading to a rise in intracellular calcium. This compound was then introduced to determine its ability to counteract this effect.
| Parameter | Value | Cell Line | Assay Type |
| IC50 | 6 nM | CHO-hM1 | Calcium Mobilization |
| Table 1: In Vitro Potency of this compound in a Functional Muscarinic M1 Receptor Assay.[1] |
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol outlines the key steps involved in determining the in vitro potency of this compound.
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-hM1) are cultured in appropriate media and conditions to ensure optimal growth and receptor expression.
2. Cell Plating:
-
Cells are seeded into 96-well plates at a suitable density and allowed to adhere and form a monolayer overnight.
3. Dye Loading:
-
The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells.
4. Compound Preparation and Addition:
-
Serial dilutions of this compound are prepared.
-
The dye-loaded cells are pre-incubated with the different concentrations of this compound or vehicle control.
5. Agonist Stimulation and Signal Detection:
-
A fixed concentration of the muscarinic agonist carbachol (typically at its EC80 concentration) is added to the wells to stimulate the M1 receptors.
-
The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
6. Data Analysis:
-
The inhibitory effect of this compound is calculated as the percentage reduction in the carbachol-induced calcium response.
-
The IC50 value, the concentration of antagonist that inhibits 50% of the maximal agonist response, is determined by fitting the concentration-response data to a sigmoidal curve.
In Vivo Validation: Attenuation of Pilocarpine-Induced Secretions
To ascertain whether the potent in vitro activity of this compound translates to a meaningful physiological effect, in vivo studies in animal models are essential. A commonly used model to assess the efficacy of muscarinic antagonists is the pilocarpine-induced salivation model. Pilocarpine (B147212) is a muscarinic agonist that potently stimulates salivary glands, leading to a measurable increase in saliva production.
While a specific in vivo dose-response curve for the inhibition of pilocarpine-induced salivation by this compound was not identified in the searched literature, a study on a related compound, ethylatropine bromide, demonstrated a clear dose-dependent inhibition of pilocarpine-induced total fluid secretions (including salivation) in mice.[1] This study also noted that these secretions can be attenuated by the systemic administration of this compound, suggesting a similar in vivo effect.[1] Another study in rats reported an ED50 value of 5.5 µg/kg for Methylatropine in reducing acetylcholine-induced decreases in blood pressure, another physiological response mediated by muscarinic receptors.[2] Furthermore, a study in dogs showed that Methylatropine reduces salivation, though a quantitative dose-response was not provided.[2]
| Animal Model | Agonist | Endpoint | Effect of this compound |
| Mice | Pilocarpine | Total fluid secretions (including salivation) | Attenuates secretions[1] |
| Rats | Acetylcholine | Decrease in blood pressure | ED50 = 5.5 µg/kg[2] |
| Dogs | - | Salivation | Reduces salivation[2] |
| Table 2: In Vivo Effects of this compound. |
Experimental Protocol: In Vivo Pilocarpine-Induced Salivation Model
The following protocol describes a general procedure for evaluating the in vivo efficacy of a muscarinic antagonist in a rodent model.
1. Animal Acclimatization:
-
Rodents (e.g., mice or rats) are acclimatized to the laboratory environment for a sufficient period before the experiment.
2. Drug Administration:
-
A group of animals is pre-treated with various doses of this compound (or vehicle control) via a suitable route of administration (e.g., intraperitoneal or subcutaneous injection).
3. Induction of Salivation:
-
After a specific pre-treatment time, the animals are administered a standardized dose of pilocarpine to induce salivation.
4. Saliva Collection:
-
Saliva is collected over a defined period. A common method involves placing pre-weighed cotton balls in the animal's mouth and then re-weighing them after the collection period to determine the amount of saliva secreted.
5. Data Analysis:
-
The total amount of saliva produced in the antagonist-treated groups is compared to the vehicle-treated control group.
-
The percentage of inhibition of salivation is calculated for each dose of the antagonist.
-
An ED50 value, the dose of the antagonist that produces 50% of its maximal inhibitory effect, can be determined from the dose-response curve.
Comparison and Correlation: From In Vitro Potency to In Vivo Efficacy
A direct quantitative correlation between the in vitro IC50 of this compound for hM1 receptor antagonism and its in vivo potency for inhibiting salivation is challenging to establish without a dedicated study providing a full in vivo dose-response curve for this specific endpoint. However, the available data allows for a qualitative and semi-quantitative comparison.
The high in vitro potency of this compound (IC50 = 6 nM) at the hM1 receptor, a key receptor in salivary glands, strongly suggests that it should be effective in vivo at relatively low doses.[1] The reported in vivo ED50 of 5.5 µg/kg for reducing acetylcholine-induced hypotension in rats, which translates to approximately 14.3 nmol/kg, further supports its high in vivo potency.[2]
The discrepancy between in vitro and in vivo potency values is expected and can be attributed to several factors, including:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the drug in the whole organism can significantly influence the concentration of the drug that reaches the target receptors.
-
Receptor Subtype Complexity: Salivation is primarily mediated by M1 and M3 muscarinic receptors. The in vitro data presented is for the M1 receptor, and the potency at the M3 receptor may differ.
-
Physiological Complexity: The in vivo environment involves complex regulatory mechanisms and interactions that are not present in a simplified in vitro cell-based assay.
Conclusion
The validation of in vitro findings in in vivo models is a cornerstone of preclinical drug development. For this compound, the potent in vitro antagonism of the muscarinic M1 receptor provides a strong rationale for its observed in vivo effects on physiological processes regulated by the parasympathetic nervous system, such as salivation and blood pressure. While a direct, quantitative in vitro-to-in vivo correlation (IVIVC) for a single, specific endpoint is not fully established from the currently available literature, the collective evidence strongly supports the translation of its in vitro potency to in vivo efficacy. Future studies establishing a clear dose-response relationship for the inhibition of pilocarpine-induced salivation by this compound would be invaluable for a more precise quantitative comparison and would further solidify its utility as a selective peripheral muscarinic antagonist in research and development.
References
A Comparative Review of Muscarinic Antagonists: Benchmarking Against Methylatropine Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methylatropine bromide with other key muscarinic antagonists. The objective is to offer a detailed overview of their pharmacological properties, focusing on receptor binding affinities and functional potencies, supported by experimental data and protocols. This document is intended to aid in the selection of appropriate research tools and to inform the development of new therapeutic agents targeting the muscarinic acetylcholine (B1216132) receptor system.
Introduction to Muscarinic Antagonists
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five subtypes of muscarinic receptors have been identified (M1-M5), each with distinct tissue distribution, signaling pathways, and physiological functions. Muscarinic antagonists are a class of drugs that competitively block the action of acetylcholine at these receptors, leading to a wide range of therapeutic applications, including the treatment of overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.
This compound is a quaternary ammonium (B1175870) derivative of atropine. Its charged nature restricts its ability to cross the blood-brain barrier, thereby limiting its effects to the peripheral nervous system. This property makes it a valuable tool in experimental pharmacology to investigate peripheral muscarinic receptor function without the confounding central effects. This guide compares the in vitro pharmacological profile of this compound with other widely used muscarinic antagonists.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their effects by coupling to different G proteins, which in turn modulate the activity of various downstream effector enzymes and ion channels. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). In contrast, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and modulation of ion channel activity.
Safety Operating Guide
Proper Disposal of Methylatropine Bromide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of methylatropine (B1217387) bromide is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of methylatropine bromide waste.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to establish a safe working environment. The following personal protective equipment (PPE) should be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.
-
Lab Coat: A lab coat or other protective clothing should be worn to minimize skin exposure.
Ensure adequate ventilation in the area where disposal procedures are being carried out to prevent the inhalation of any dust or aerosols.
Regulatory Compliance
The disposal of chemical waste, including this compound, is regulated by federal, state, and local authorities. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.
While this compound is not specifically listed as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), it is prudent to handle it as a potentially hazardous substance. Unused commercial chemical products can be classified as hazardous waste under RCRA if they exhibit certain characteristics or are specifically listed.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Unused Product: Pure, unused this compound should be considered a chemical waste. If it meets the criteria for a "commercial chemical product" and is being discarded, it may be classified as a P- or U-listed hazardous waste under RCRA, although it is not explicitly listed.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), bench paper, and disposable labware (pipette tips, vials), should be collected as contaminated waste.
-
Aqueous Solutions: Solutions containing this compound should be collected in a designated waste container. Do not dispose of these solutions down the drain.
2. Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
The accumulation start date (the date the first drop of waste enters the container) must also be clearly marked on the label.
3. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste accumulation area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Keep the container tightly closed except when adding waste.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or dispose of the chemical waste yourself.
Data Presentation: RCRA Hazardous Waste Characteristics
To aid in the proper characterization of chemical waste, the following table summarizes the four characteristics of hazardous waste as defined by the EPA under RCRA.
| Characteristic | Description | EPA Waste Code |
| Ignitability | Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or retained heat, and ignitable compressed gases and oxidizers. | D001 |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year. | D002 |
| Reactivity | Wastes that are unstable under normal conditions, may react with water, may give off toxic gases, or are capable of detonation or explosive reaction under normal conditions or when heated. | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Toxicity is identified through the Toxicity Characteristic Leaching Procedure (TCLP). | D004 - D043 |
Experimental Protocols: Waste Characterization Workflow
-
Information Gathering: Review the Safety Data Sheet (SDS) for this compound to identify its chemical and physical properties, including reactivity and toxicity data.
-
Process Knowledge: Evaluate the process that generated the waste to determine if any of the RCRA characteristics of hazardous waste apply.
-
Analytical Testing (if necessary): If process knowledge is insufficient to make a determination, representative samples of the waste may need to be sent to a certified laboratory for analysis to determine if it exhibits any of the hazardous characteristics (e.g., pH for corrosivity, flash point for ignitability, or TCLP for toxicity).
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Personal protective equipment for handling Methylatropine bromide
Essential Safety and Handling Guide for Methylatropine Bromide
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as hazardous. The primary route of acute exposure is ingestion. It is essential to review the Safety Data Sheet (SDS) for the specific product being used before commencing any work.[1]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the final and essential barrier against exposure.[3] The following PPE is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications & Best Practices |
| Eye & Face Protection | Safety Goggles with Side-Shields | Must be worn at all times when handling the compound to protect against splashes.[2][4] |
| Face Shield | Required in addition to safety goggles when there is a significant risk of splashing, such as when handling bulk quantities or preparing solutions.[4][5] | |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Disposable nitrile gloves are the minimum requirement.[4] Check gloves for any damage before use.[6] Remove and dispose of gloves immediately after contact with the chemical and wash hands.[4] |
| Double Gloving | Recommended when handling hazardous drugs to prevent contamination of the surrounding area when removing the outer glove.[3] | |
| Body Protection | Laboratory Coat | A lab coat is mandatory to protect skin and personal clothing.[7] Ensure it is fully buttoned. |
| Impervious Clothing / Apron | Consider a chemical-resistant apron over the lab coat for added protection during procedures with a high splash risk.[2] | |
| Respiratory Protection | Engineering Controls (Fume Hood) | All handling of this compound powder should be conducted in a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[8] |
| Respirator | A suitable respirator may be required if engineering controls are insufficient or during a large spill clean-up.[2] |
Operational and Disposal Plans
Follow these step-by-step procedures to ensure the safe handling and disposal of this compound.
Step 1: Preparation and Engineering Controls
-
Designated Area: Designate a specific area within a laboratory, preferably a chemical fume hood, for handling this compound.[8]
-
Ventilation: Ensure appropriate exhaust ventilation is active at all times where dust or aerosols may be generated.
-
Safety Equipment: Before starting, locate and ensure the accessibility of the nearest safety shower and eyewash station.[2]
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing papers, spatulas, containers, and waste disposal bags, within the designated area to minimize movement.
Step 2: Handling the Solid Compound
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Avoid Dust Formation: Handle the crystalline solid carefully to prevent the generation of dust. Avoid any actions that could cause the powder to become airborne.
-
Weighing: If weighing the compound, perform this task within the fume hood or a ventilated balance enclosure.
-
Transfers: Use a spatula or other appropriate tool for transferring the solid. Do not pour the powder directly from a large container to a smaller one if it is likely to create dust.
Step 3: Spill Management
-
Evacuate and Ventilate: In the event of a spill, ensure the area is well-ventilated.[9]
-
Wear PPE: Do not attempt to clean a spill without wearing the appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep or shovel the material into a designated and labeled waste container, avoiding dust creation.[9]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.[9]
-
Dispose: Dispose of all cleaning materials as hazardous waste.
Step 4: Waste Disposal
-
Waste Collection: All surplus this compound and contaminated disposable materials (e.g., gloves, weighing papers, pipette tips) must be collected in a designated, clearly labeled, and sealed hazardous waste container.[9]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".[9]
-
Licensed Disposal: Arrange for the disposal of the waste through a licensed hazardous material disposal company.[9] Do not dispose of this compound down the drain.
-
Empty Containers: Empty containers should also be treated as hazardous waste and disposed of according to institutional and local regulations.[9]
Step 5: Personal Hygiene
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, after removing gloves, and before leaving the laboratory.[2][10]
-
No Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
PPE Removal: Remove lab coats and other PPE before leaving the laboratory work area.[7]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| If Swallowed | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or physician immediately.[2] |
| In Case of Skin Contact | Immediately wash off with soap and plenty of water. Remove any contaminated clothing. Consult a physician if irritation persists. |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes as a precaution. Remove contact lenses if present and easy to do. Consult a physician.[2] |
| If Inhaled | Move the person into fresh air. If the person is not breathing, give artificial respiration. Consult a physician. |
In all cases of exposure, show the Safety Data Sheet for the product to the attending medical professional.
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pppmag.com [pppmag.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. hsa.ie [hsa.ie]
- 6. trical.com.au [trical.com.au]
- 7. ethz.ch [ethz.ch]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
